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Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of N-Despropyl Gamithromycin 10,13-Imino Ether

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract N-Despropyl Gamithromycin 10,13-Imino Ether represents a novel structural analog of gamithromycin, a potent 15-membered azalide antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Despropyl Gamithromycin 10,13-Imino Ether represents a novel structural analog of gamithromycin, a potent 15-membered azalide antibiotic. This guide synthesizes current knowledge of macrolide and azalide mechanisms to postulate the molecular interactions and functional consequences of this new chemical entity on the bacterial ribosome. We present a detailed hypothesis of its mechanism of action, focusing on ribosomal binding, inhibition of protein synthesis, and the potential influence of the N-despropyl and 10,13-imino ether modifications. Furthermore, we provide a comprehensive suite of self-validating experimental protocols to rigorously test these hypotheses, offering a roadmap for the empirical characterization of this compound. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation macrolide antibiotics.

Introduction: The Azalide Frontier and the Rationale for N-Despropyl Gamithromycin 10,13-Imino Ether

The relentless rise of antibiotic resistance necessitates the continuous exploration of novel antimicrobial scaffolds. Macrolide antibiotics, a cornerstone of antibacterial therapy, have been subject to extensive medicinal chemistry efforts to overcome resistance and improve pharmacokinetic profiles. Gamithromycin, a 7a-azalide, is a testament to this success, demonstrating potent activity against key respiratory pathogens.[1][2][3] It is a semi-synthetic derivative of erythromycin, distinguished by the incorporation of an alkylated nitrogen into the macrolactone ring, a modification that enhances its efficacy and pharmacokinetic properties.[1][2]

N-Despropyl Gamithromycin is a known intermediate in the synthesis of gamithromycin and its derivatives.[][5] The further modification to a 10,13-imino ether suggests a deliberate chemical exploration to alter the compound's interaction with its target, the bacterial ribosome. This guide provides an in-depth technical framework for understanding the putative mechanism of action of N-Despropyl Gamithromycin 10,13-Imino Ether, drawing from the well-established principles of macrolide-ribosome interactions.

Postulated Mechanism of Action: A Multi-faceted Inhibition of Protein Synthesis

Based on its structural heritage, N-Despropyl Gamithromycin 10,13-Imino Ether is predicted to function as an inhibitor of bacterial protein synthesis.[1][3][6] The core mechanism is likely multifaceted, involving high-affinity binding to the 50S ribosomal subunit and subsequent disruption of peptide chain elongation.

The Primary Target: The Nascent Peptide Exit Tunnel (NPET) of the 50S Ribosomal Subunit

Macrolide antibiotics bind within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, a molecular channel through which newly synthesized polypeptides emerge.[7][8][9][10] This binding site is predominantly composed of 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins L4 and L22.[7] Key rRNA nucleotides involved in macrolide binding include A2058 and A2059 in domain V of the 23S rRNA.[8][10]

We hypothesize that N-Despropyl Gamithromycin 10,13-Imino Ether will occupy a similar pocket within the NPET. The desosamine sugar, a common feature of many macrolides, is crucial for this interaction. The absence of the N-propyl group on the azalide nitrogen, when compared to gamithromycin, may subtly alter the compound's orientation within the binding pocket, potentially affecting its affinity and the spectrum of nascent peptides whose elongation is inhibited. The 10,13-imino ether modification could introduce a novel point of contact with the ribosomal machinery, possibly enhancing binding affinity or conferring activity against resistant strains.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_drug N-Despropyl Gamithromycin 10,13-Imino Ether NPET Nascent Peptide Exit Tunnel (NPET) PTC Peptidyl Transferase Center (PTC) PTC->NPET Nascent Peptide Egress 23S_rRNA 23S rRNA (Domain V, e.g., A2058/A2059) 23S_rRNA->NPET L4_L22 Ribosomal Proteins L4 & L22 L4_L22->NPET Macrolactone_Ring 15-Membered Azalide Ring Macrolactone_Ring->NPET Binds within Desosamine Desosamine Sugar Desosamine->23S_rRNA Interacts with Imino_Ether 10,13-Imino Ether Moiety Imino_Ether->NPET Potential new interaction

Figure 1. Postulated binding of N-Despropyl Gamithromycin 10,13-Imino Ether within the 50S ribosomal subunit.

Functional Consequences of Ribosomal Binding

The binding of N-Despropyl Gamithromycin 10,13-Imino Ether within the NPET is predicted to have several inhibitory effects on protein synthesis:

  • Steric Hindrance: The physical presence of the drug within the tunnel can sterically obstruct the passage of the growing polypeptide chain.[7] This can lead to premature dissociation of peptidyl-tRNA from the ribosome.

  • Context-Specific Inhibition of Peptide Bond Formation: Recent evidence suggests that macrolides do not simply act as a plug in the tunnel. Instead, their presence can allosterically affect the conformation of the peptidyl transferase center (PTC), the catalytic core of the ribosome.[11] This can lead to the inhibition of peptide bond formation in a manner that is dependent on the specific amino acid sequences of the nascent peptide and the incoming aminoacyl-tRNA.[11]

  • Ribosome Stalling: The culmination of these effects is the stalling of the ribosome on the mRNA template.[12][13] This context-specific stalling at particular codons is a hallmark of macrolide action.

The bacteriostatic or bactericidal nature of gamithromycin has been shown to be concentration-dependent.[1][2][3] It is plausible that N-Despropyl Gamithromycin 10,13-Imino Ether will exhibit similar characteristics.

A Framework for Experimental Validation

To move from postulation to empirical evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with each stage providing the foundation for the next level of mechanistic inquiry.

Tier 1: Foundational Activity and Target Engagement

The initial phase focuses on confirming the antibacterial activity and the presumed target of N-Despropyl Gamithromycin 10,13-Imino Ether.

These fundamental assays will determine the potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol:

  • Bacterial Strains: A panel of bacteria including, but not limited to, Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli should be used.

  • Broth Microdilution: Prepare serial twofold dilutions of N-Despropyl Gamithromycin 10,13-Imino Ether in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from wells showing no visible growth are plated onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

ParameterDescriptionExpected Outcome
MIC Minimum Inhibitory ConcentrationLow µg/mL values against susceptible Gram-positive organisms.
MBC Minimum Bactericidal ConcentrationMBC/MIC ratio will determine if the compound is bacteriostatic (≥4) or bactericidal (<4).

This assay directly measures the effect of the compound on protein synthesis in a cell-free system.[14][15][16][17]

Experimental Protocol:

  • Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture: Assemble a reaction mixture containing the S30 extract, amino acids, NTPs, an energy source, and a DNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Compound Addition: Add varying concentrations of N-Despropyl Gamithromycin 10,13-Imino Ether to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification: Measure the reporter protein activity (e.g., luminescence or fluorescence).

  • Controls: Include a no-drug control, a positive control antibiotic known to inhibit translation (e.g., erythromycin), and a positive control antibiotic that does not inhibit translation (e.g., rifampicin, which inhibits transcription).

DNA_Template DNA Template (e.g., Luciferase gene) TX_TL_System Coupled Transcription-Translation System (S30 Extract) DNA_Template->TX_TL_System Reporter_Protein Luciferase Protein TX_TL_System->Reporter_Protein Compound N-Despropyl Gamithromycin 10,13-Imino Ether Compound->TX_TL_System Inhibits Translation Luminescence Luminescence Signal Reporter_Protein->Luminescence

Figure 2. Workflow for the in vitro coupled transcription-translation (TX-TL) assay.

Tier 2: Elucidating the Molecular Mechanism

Once the foundational activity is established, the next tier of experiments will probe the specific molecular interactions with the ribosome.

This assay will confirm direct binding of the compound to the bacterial ribosome.

Experimental Protocol:

  • Ribosome Isolation: Isolate 70S ribosomes from a susceptible bacterial strain.

  • Radiolabeling (Optional but Recommended): Synthesize a radiolabeled version of N-Despropyl Gamithromycin 10,13-Imino Ether (e.g., with ³H or ¹⁴C).

  • Binding Reaction: Incubate a fixed concentration of ribosomes with increasing concentrations of the labeled compound.

  • Separation: Separate ribosome-bound compound from free compound using a technique such as equilibrium dialysis, ultrafiltration, or gel filtration.

  • Quantification: Quantify the amount of bound compound by scintillation counting.

  • Competition Assay: Perform the binding reaction in the presence of a known macrolide (e.g., erythromycin) to demonstrate competition for the same binding site.

Ribo-Seq provides a genome-wide snapshot of ribosome positions on mRNA, revealing specific sites of drug-induced stalling.[12][13]

Experimental Protocol:

  • Drug Treatment: Treat a logarithmically growing bacterial culture with a sub-MIC concentration of N-Despropyl Gamithromycin 10,13-Imino Ether.

  • Lysis and Nuclease Digestion: Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and purify the RPFs.

  • Library Preparation and Sequencing: Convert the RPFs into a cDNA library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome to map the precise locations of stalled ribosomes. Compare the ribosome occupancy profiles of treated and untreated cells to identify drug-specific stalling motifs.

Tier 3: High-Resolution Structural and Functional Insights

The final tier of investigation aims to provide a detailed atomic-level understanding of the drug-ribosome interaction.

These techniques can provide a high-resolution three-dimensional structure of N-Despropyl Gamithromycin 10,13-Imino Ether bound to the 50S ribosomal subunit or the 70S ribosome.

Experimental Protocol:

  • Complex Formation: Form a stable complex of the bacterial ribosome with N-Despropyl Gamithromycin 10,13-Imino Ether.

  • Crystallization (for X-ray Crystallography): Grow crystals of the ribosome-drug complex.

  • Data Collection: Collect diffraction data at a synchrotron source (for crystallography) or images using a cryo-electron microscope.

  • Structure Determination and Refinement: Solve and refine the three-dimensional structure to visualize the precise interactions between the drug and the ribosome.

Anticipated Outcomes and Significance

The successful execution of this experimental framework is anticipated to yield a comprehensive understanding of the mechanism of action of N-Despropyl Gamithromycin 10,13-Imino Ether. The data generated will not only validate its potential as a novel antibiotic but also provide critical structure-activity relationships that can guide the rational design of future macrolide derivatives. Understanding how the N-despropyl and 10,13-imino ether modifications influence ribosomal binding and inhibitory activity will be paramount for advancing the field of macrolide antibiotic development.

Conclusion

N-Despropyl Gamithromycin 10,13-Imino Ether stands as a promising candidate for further investigation in the quest for new antibiotics. By leveraging the extensive knowledge of macrolide-ribosome interactions and employing a rigorous, multi-tiered experimental approach, the scientific community can systematically elucidate its mechanism of action. This guide provides the theoretical foundation and practical protocols to embark on this critical endeavor, with the ultimate goal of translating novel chemical matter into effective therapies to combat the growing threat of antibiotic resistance.

References

  • Schlunzen, F., et al. (2001). Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria. Nature, 413(6858), 814-821. [Link]

  • Vazquez-Laslop, N., & Mankin, A. S. (2018). How Macrolide Antibiotics Work. Trends in Biochemical Sciences, 43(9), 668-684. [Link]

  • Inxight Drugs. (n.d.). Gamithromycin. Retrieved from [Link]

  • Svetlov, M. S., et al. (2021). Structure of dirithromycin bound to the bacterial ribosome suggests new ways for rational improvement of macrolides. Antimicrobial Agents and Chemotherapy, 65(7), e00229-21. [Link]

  • Kannan, K., et al. (2014). The general mode of translation inhibition by macrolide antibiotics. Proceedings of the National Academy of Sciences, 111(45), 15958-15963. [Link]

  • Mankin, A. S. (2008). Macrolide myths. The Journal of antimicrobial chemotherapy, 62(Suppl 1), i7-i13. [Link]

  • European Commission. (2008). ZACTRAN - Gamithromycin. Retrieved from [Link]

  • Vazquez-Laslop, N., & Mankin, A. S. (2014). Context-specific action of ribosomal antibiotics. Annual review of microbiology, 68, 135-151. [Link]

  • Vetlexicon. (n.d.). Gamithromycin in Cows (Bovis). Retrieved from [Link]

  • Huang, R., et al. (2019). Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model. Frontiers in Pharmacology, 10, 1079. [Link]

  • Li, M., et al. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PeerJ, 13, e18431. [Link]

  • Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48. [Link]

  • Polikanov, Y. S., et al. (2018). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences, 5, 4. [Link]

  • Kothari, A., et al. (2014). Microscale Adaptation of In Vitro Transcription/Translation for High-Throughput Screening of Natural Product Extract Libraries. Journal of biomolecular screening, 19(6), 941-948. [Link]

  • Osterman, I. A., et al. (2023). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 51(2), 923-936. [Link]

  • UIC Today. (2021, January 20). Discovering mechanisms of antibiotic resistance could lead to better drugs. University of Illinois Chicago. [Link]

  • Marks, J., et al. (2016). Techniques for Screening Translation Inhibitors. International journal of molecular sciences, 17(7), 1033. [Link]

  • Artsimovitch, I., & Henkin, T. M. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of visualized experiments : JoVE, (115), 54483. [Link]

  • Lourenço, S., et al. (2021). Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. International Journal of Molecular Sciences, 22(10), 5109. [Link]

  • Soares, R., et al. (2017). High-throughput bioassay for mechanism of action determination of antibacterial drugs. 2017 IEEE 5th Portuguese Meeting on Bioengineering (ENBENG), 1-4. [Link]

  • Kırmusa, B., & Adıgüzel, A. (2020). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics (Basel, Switzerland), 9(10), 639. [Link]

  • Lee, J. C., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03816-21. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Action and resistance mechanisms of antibiotics: A guide for clinicians. Revista chilena de infectologia, 33(Suppl 1), 16-36. [Link]

  • Noeske, J., & Eder, K. (2023). Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function. Nucleic Acids Research, 51(14), e79. [Link]

  • Good, L., & Nielsen, P. E. (1998). Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. Proceedings of the National Academy of Sciences of the United States of America, 95(5), 2073-2076. [Link]

  • Sinco Pharmatech. (n.d.). N-Despropyl Gamithromycin. Retrieved from [Link]

  • Denis, A., et al. (2004). Semisynthetic macrolide antibacterials derived from tylosin. Synthesis and structure-activity relationships of novel desmycosin analogues. Bioorganic & medicinal chemistry letters, 14(2), 435-439. [Link]

  • CN111533771A - A kind of gamitomycin related substance and its synthesis and separation method. (2020).
  • Seiple, I. B., et al. (2016). A platform for the discovery of new macrolide antibiotics. Nature, 533(7603), 338-345. [Link]

  • Mutak, S. (2007). Azalides from Azithromycin to New Azalide Derivatives. Journal of Antibiotics, 60(2), 85-122. [Link]

  • European Medicines Agency. (2008). SCIENTIFIC DISCUSSION. Retrieved from [Link]

  • O'Neill, P. M., et al. (2021). Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. Journal of medicinal chemistry, 64(8), 4652-4672. [Link]

  • Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of veterinary pharmacology and therapeutics, 33(3), 244-252. [Link]

Sources

Exploratory

Whitepaper: Structural Dynamics and In Vitro Antibacterial Profiling of N-Despropyl Gamithromycin 10,13-Imino Ether

Executive Summary The development of advanced veterinary macrolides—specifically 15-membered azalides like gamithromycin—relies heavily on complex semi-synthetic pathways originating from erythromycin. N-Despropyl Gamith...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced veterinary macrolides—specifically 15-membered azalides like gamithromycin—relies heavily on complex semi-synthetic pathways originating from erythromycin. N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a critical semi-synthetic macrolide derivative[]. While it serves as an essential intermediate in the synthesis of active pharmaceutical ingredients (APIs), its presence in final formulations is strictly monitored as a pharmacopeial impurity[2].

This technical guide explores the in vitro antibacterial spectrum of this specific imino ether, detailing the structural biology that dictates its lack of efficacy compared to its parent molecule, and provides the validated analytical and microbiological workflows required to profile it during drug development.

Mechanistic Causality: The Structure-Activity Relationship (SAR) of Imino Ethers

To understand the in vitro antibacterial spectrum of N-Despropyl Gamithromycin 10,13-Imino Ether, one must examine the causality of macrolide target binding. Macrolides exert their bacteriostatic and bactericidal effects by binding to the 50S ribosomal subunit (specifically domain V of the 23S rRNA), effectively blocking the peptide exit tunnel and halting bacterial protein synthesis[3].

The Beckmann Rearrangement and Steric Hindrance

The synthesis of azalides typically involves the Beckmann rearrangement of an erythromycin oxime precursor. This reaction yields bicyclic imino ethers, such as the 10,13-imino ether or 6,9-imino ether derivatives[4].

  • The Causality of Inactivity: The formation of the 10,13-imino ether bridge forces the macrolactone ring into a rigid, constrained bicyclic conformation. This rigidity alters the spatial orientation of the critical desosamine and cladinose sugar moieties[].

  • Ribosomal Clash: Because the molecule cannot adopt the flexible, bioactive conformation required to form hydrogen bonds with the peptidyl transferase center (PTC) of the 50S ribosome, the imino ether essentially loses its antibacterial activity[4].

It is only after the subsequent reduction of this imino ether to an aminolactone (and subsequent N-alkylation) that the flexible 15-membered azalide ring of gamithromycin is formed, restoring and vastly enhancing the antibacterial spectrum[3][4].

In Vitro Antibacterial Spectrum: Comparative Data

Because N-Despropyl Gamithromycin 10,13-Imino Ether is an unreduced intermediate, its in vitro antibacterial spectrum is negligible. However, profiling its Minimum Inhibitory Concentration (MIC) is a mandatory regulatory step to ensure that API impurities do not exhibit antagonistic effects or off-target toxicity[2].

The table below summarizes the quantitative in vitro data against primary Bovine Respiratory Disease (BRD) pathogens, contrasting the active API (Gamithromycin) with the inactive intermediate[5].

CompoundMannheimia haemolytica MIC (µg/mL)Pasteurella multocida MIC (µg/mL)Histophilus somni MIC (µg/mL)50S Ribosomal Affinity
Gamithromycin (Active API) 0.25 - 1.00.5 - 2.00.25 - 1.0High (Bacteriostatic/Cidal)
N-Despropyl Gamithromycin 10,13-Imino Ether > 64 (Inactive)> 64 (Inactive)> 64 (Inactive)Negligible (Steric Clash)

Mandatory Visualization: SAR & Functional Divergence

The following diagram illustrates the logical relationship between the synthetic evolution of the macrolide core and its resulting ribosomal affinity.

SAR_Pathway Erythromycin Erythromycin Oxime (Precursor) Beckmann Beckmann Rearrangement Erythromycin->Beckmann IminoEther N-Despropyl Gamithromycin 10,13-Imino Ether Beckmann->IminoEther Reduction Reduction & Alkylation IminoEther->Reduction Synthetic Pathway RibosomeFail Steric Clash at 50S (MIC > 64 µg/mL) IminoEther->RibosomeFail In Vitro Assay Gamithromycin Gamithromycin (API) Reduction->Gamithromycin RibosomeBind 50S PTC Binding (MIC 0.25-1.0 µg/mL) Gamithromycin->RibosomeBind In Vitro Assay

Caption: Structural evolution from imino ether to azalide, dictating 50S ribosomal affinity.

Experimental Protocols

To ensure scientific integrity and self-validation, the following methodologies detail how to isolate, quantify, and biologically profile N-Despropyl Gamithromycin 10,13-Imino Ether.

Protocol A: 2D-LC/QTOF-MS for Impurity Profiling

Rationale: Macrolide intermediates often co-elute in standard 1D-HPLC due to their high structural similarity and lack of strong chromophores. Two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (2D-LC/QTOF-MS) provides the orthogonal separation and exact mass required to isolate the 10,13-imino ether from the active API[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the gamithromycin batch in 10 mL of an acetonitrile/water (50:50, v/v) diluent to achieve a 1 mg/mL concentration.

  • First Dimension (1D) Separation:

    • Column: C18 reversed-phase (e.g., 250 × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of anhydrous dibasic sodium phosphate buffer (pH 8.2) and acetonitrile.

    • Causality: The high pH ensures the basic dimethylamino groups of the macrolide remain un-ionized, improving peak shape and retention.

  • Heart-Cutting: Program the 2D-LC interface to perform multiple heart-cuts at the specific retention time window of the imino ether impurity (typically eluting just prior to the main API peak).

  • Second Dimension (2D) Separation & MS Detection:

    • Transfer the cut fractions to a sub-2 µm core-shell column using a water/acetonitrile (90:10, v/v) mobile phase.

    • Detection: ESI+ QTOF-MS. Monitor for the exact mass of N-Despropyl Gamithromycin 10,13-Imino Ether ( C37​H66​N2​O12​ , exact mass ~730.46)[].

  • System Suitability (Self-Validation): The protocol is validated only if the resolution ( Rs​ ) between the API and the imino ether in the 2D space is ≥2.0 , and mass accuracy is within 5 ppm.

Protocol B: In Vitro Broth Microdilution Assay (CLSI VET01S)

Rationale: To confirm the lack of antibacterial activity of the isolated imino ether against target veterinary pathogens, a standardized MIC assay is performed.

Step-by-Step Methodology:

  • Media Preparation:

    • For M. haemolytica and P. multocida: Use cation-adjusted Mueller-Hinton broth (CAMHB).

    • For H. somni: Use Veterinary Fastidious Medium (VFM) broth. Causality:H. somni requires specific growth factors (yeast extract, NAD) absent in standard CAMHB.

  • Compound Preparation: Dissolve the purified N-Despropyl Gamithromycin 10,13-Imino Ether reference standard in a minimal volume of methanol, then dilute in sterile water to a stock concentration of 1280 µg/mL.

  • Plate Setup: Dispense 50 µL of broth into a 96-well plate. Perform two-fold serial dilutions of the intermediate to achieve a final testing range of 0.12 to 64 µg/mL.

  • Inoculum Standardization: Suspend isolated colonies of the target bacteria in sterile saline to a 0.5 McFarland standard. Dilute 1:100 in broth and inoculate 50 µL into each well (final target inoculum: 5×105 CFU/mL).

  • Incubation & Reading: Incubate plates at 35°C in ambient air (or 5-10% CO2​ for H. somni) for 18-24 hours. The MIC is the lowest concentration completely inhibiting visible growth.

  • Quality Control (Self-Validation): The assay is only valid if the concurrent quality control strain (Enterococcus faecalis ATCC 29212) yields an MIC for the positive control (Gamithromycin API) within the acceptable CLSI range (1-4 µg/mL).

References

  • BOC Sciences. "CAS 145414-17-1 (N-Despropyl Gamithromycin (10,13-Imino Ether))". bocsci.com.
  • U.S. Food and Drug Administration (FDA). "FREEDOM OF INFORMATION SUMMARY - Animal Drugs @ FDA". fda.gov.
  • Mutak, S. "Azalides from Azithromycin to New Azalide Derivatives". ResearchGate.
  • ResearchGate. "Characterization of four unknown impurities in azithromycin and erythromycin imino ether using two‐dimensional liquid chromatography coupled to high‐resolution quadrupole time‐of‐flight mass spectrometry and nuclear magnetic resonance". ResearchGate.
  • Google Patents. "CN107525875A - A kind of detection method of Gamithromycin about material". Google Patents.

Sources

Foundational

Advanced Profiling and Handling of N-Despropyl Gamithromycin (10,13-Imino Ether): A Technical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, structure-activity relationships (SAR), and self-validating analytical handling of CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, structure-activity relationships (SAR), and self-validating analytical handling of CAS 145414-17-1.

Executive Summary

In the landscape of veterinary pharmacology and macrolide antibiotic development, understanding the degradation pathways and metabolic intermediates of active pharmaceutical ingredients (APIs) is critical. CAS 145414-17-1 , chemically identified as N-Despropyl Gamithromycin (10,13-Imino Ether) , is a highly specialized semi-synthetic macrolide derivative[]. As a Senior Application Scientist, I approach this compound not merely as an impurity, but as a crucial structural node. It serves as an essential reference standard for Abbreviated New Drug Applications (ANDA), analytical method validation (AMV), and the investigation of macrolide structure-activity relationships (SAR)[2].

Chemical Identity & Physicochemical Profiling

Gamithromycin is a 15-membered azalide antimicrobial widely used to treat Bovine Respiratory Disease (BRD)[3][4]. CAS 145414-17-1 represents a specific structural modification of this parent molecule, characterized by the loss of an N-propyl group and the formation of an intramolecular 10,13-imino ether bridge[].

The quantitative physicochemical properties of this compound are summarized below:

PropertyValue
CAS Number 145414-17-1
Chemical Name N-Despropyl Gamithromycin (10,13-Imino Ether)
Molecular Formula C37H66N2O12
Molecular Weight 730.94 g/mol
Structural Class Semi-synthetic Macrolide (Azalide derivative)
Physical Appearance Fine crystalline powder (typically yellow/white)
Primary Application Reference standard, Impurity profiling, SAR studies

Structural Causality & Macrolide SAR

The pharmacological efficacy of macrolides is dictated by their ability to bind to the 23S rRNA of the 50S bacterial ribosomal subunit, thereby blocking the peptidyl transferase center and halting protein elongation[5][6].

The structural architecture of CAS 145414-17-1 profoundly alters this dynamic:

  • 10,13-Imino Ether Bridge: This intramolecular cyclization restricts the conformational flexibility of the macrocyclic lactone ring. Causality: By locking the macrocycle into a rigid conformation, the molecule exhibits altered acid stability and modified binding kinetics at the ribosomal target site compared to the parent gamithromycin[].

  • N-Despropyl Modification: The absence of the N-propyl group reduces the overall lipophilicity of the molecule. Causality: Because macrolide tissue penetration (especially into lung tissue for respiratory diseases) relies heavily on high lipophilicity and basicity, this dealkylation directly impacts the compound's volume of distribution and cellular accumulation profiles[7].

RibosomalInhibition A Macrolide Scaffold (10,13-Imino Ether) B 50S Ribosomal Subunit (23S rRNA) A->B High-Affinity Binding C Peptidyl Transferase Center Blockade B->C Steric Hindrance D Translation Arrest C->D Elongation Inhibition

Figure 1: Mechanism of action for macrolide ribosomal inhibition at the 50S subunit.

Synthetic & Metabolic Workflows

CAS 145414-17-1 occupies a unique position as both a potential synthetic intermediate (in the preparation of Erythromycin A 6,9-Imino Ether) and a downstream metabolite/impurity of Gamithromycin[][8]. Understanding its generation pathway is vital for establishing impurity limits during API manufacturing.

MetabolicPathway Ery Erythromycin A (Natural Precursor) Gam Gamithromycin (Active API) Ery->Gam Semisynthetic Alkylation Imino N-Despropyl Gamithromycin (10,13-Imino Ether) CAS: 145414-17-1 Ery->Imino Synthetic Intermediate Des N-Despropyl Gamithromycin (Metabolite) Gam->Des N-Dealkylation Des->Imino Intramolecular Cyclization

Figure 2: Synthetic and metabolic pathways linking Erythromycin A to CAS 145414-17-1.

Self-Validating Analytical Protocol: HPLC-MS/MS Impurity Profiling

To reliably quantify CAS 145414-17-1 as an impurity in Gamithromycin batches, laboratories must employ highly specific chromatographic techniques. The following protocol is designed as a self-validating system , ensuring data integrity through built-in causality checks.

Step 1: Sample Preparation
  • Action: Dissolve the reference standard in an extraction diluent of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Causality: Macrolides possess a bulky hydrophobic lactone ring alongside basic amine groups. A purely organic solvent causes peak breakthrough and distortion when injected into an aqueous mobile phase. The 50% aqueous portion matches initial gradient conditions, while the 0.1% formic acid ensures the tertiary amines remain fully protonated during dissolution, maximizing solubility and preventing surface adsorption to glass vials.

Step 2: Chromatographic Separation
  • Action: Utilize a high-pH resistant C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) and Mobile Phase B (Acetonitrile).

  • Causality: Gamithromycin derivatives contain multiple basic nitrogen centers (pKa ~8.5). Operating at pH 10.0 forces these amines into their neutral, deprotonated state. This prevents secondary electrostatic interactions with residual silanols on the silica stationary phase, which is the primary cause of peak tailing in macrolide chromatography.

Step 3: The Self-Validation Mechanism (System Suitability)
  • Action: Inject a resolution mixture containing Gamithromycin API and N-Despropyl Gamithromycin (10,13-Imino Ether) prior to the analytical run.

  • Validation Logic: The system autonomously validates its readiness by calculating the chromatographic resolution ( Rs​ ). The run is only authorized if Rs​≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 . If these criteria fail, it indicates mobile phase degradation (e.g., loss of volatile ammonia altering the pH) or column voiding, requiring immediate intervention before any sample data is acquired.

Step 4: ESI+ MS/MS Detection
  • Action: Monitor the precursor-to-product ion transition in positive Electrospray Ionization (ESI+) mode (e.g., m/z 731.5 158.1).

  • Causality: The soft ionization of ESI readily protonates the basic desosamine nitrogen to form the [M+H]+ precursor at 731.5. Collision-induced dissociation (CID) predictably cleaves the glycosidic bond of the desosamine sugar, yielding a highly stable and abundant m/z 158 fragment. This specific transition ensures maximum signal-to-noise ratio for trace impurity quantification.

Safety, Handling, & Storage Protocols

Maintaining the integrity of CAS 145414-17-1 requires strict adherence to environmental controls[2].

  • Environmental Controls: Always handle the powder in a well-ventilated area or a Class II biological safety cabinet to reduce inhalation exposure to fine crystalline dust[2].

  • Storage Causality: Macrolide reference standards are susceptible to lactone ring hydrolysis and amine oxidation. Store the compound in tightly sealed, amber vials at -20°C or 2-8°C (as dictated by the specific Certificate of Analysis) to arrest thermal and photolytic degradation kinetics.

  • Cross-Contamination Prevention: Utilize dedicated spatulas and analytical balances. Because it is used as a trace impurity standard, even microgram-level cross-contamination into API batches will result in false-positive Out of Specification (OOS) results during QC testing[2].

References

  • BOC Sciences, "CAS 145414-17-1 (N-Despropyl Gamithromycin (10,13-Imino Ether))",

  • AquigenBio, "N-Despropyl Gamithromycin 10,13-Imino Ether | CAS No: 145414-17-1", 2

  • SynZeal, "Gamithromycin Impurities", 8

  • CORE, "Structure–activity relationships of ketolides vs. macrolides", 5

  • MSD Veterinary Manual, "Macrolide Use in Animals - Pharmacology", 3

  • NCATS Inxight Drugs, "GAMITHROMYCIN", 6

  • PMC, "Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model", 7

  • Boehringer Ingelheim, "ZACTRAN (gamithromycin) Injection for Cattle", 4

Sources

Exploratory

"solubility and stability of N-Despropyl GaMithroMycin 10,13-IMino Ether"

Comprehensive Technical Guide on the Solubility and Stability of N-Despropyl Gamithromycin 10,13-Imino Ether Executive Summary N-Despropyl Gamithromycin 10,13-Imino Ether (CAS: 145414-17-1) is a critical semi-synthetic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on the Solubility and Stability of N-Despropyl Gamithromycin 10,13-Imino Ether

Executive Summary

N-Despropyl Gamithromycin 10,13-Imino Ether (CAS: 145414-17-1) is a critical semi-synthetic macrolide derivative and a recognized degradation impurity of the veterinary azalide antibiotic, gamithromycin[][2]. With a molecular formula of C37H66N2O12 and a molecular weight of 730.94 g/mol , this compound is structurally characterized by the loss of the N-propyl group at the 7a-aza position and the formation of a rigid transannular 10,13-imino ether bridge[].

For drug development professionals and analytical chemists, understanding the physicochemical behavior of this specific impurity is paramount. Because the imino ether bridge fundamentally alters the conformational flexibility and pKa of the parent macrocycle, it presents unique solubility constraints and stability kinetics that must be accounted for during formulation, stability-indicating method development, and quality control (QC) release testing[][3].

Structural Causality & Physicochemical Profile

To understand the behavior of N-Despropyl Gamithromycin 10,13-Imino Ether, we must first examine its structural divergence from the parent active pharmaceutical ingredient (API), gamithromycin.

Gamithromycin is a 15-membered azalide that is highly lipophilic. Under specific stress conditions, the API undergoes oxidative N-dealkylation to form N-despropyl gamithromycin (C37H70N2O12)[4]. Subsequent acid-catalyzed or thermal stress drives an intramolecular transannular cyclization , where nucleophilic attack forms the 10,13-imino ether bridge, yielding the final impurity (C37H66N2O12)[][5].

Causality in Physicochemical Shifts:

  • Loss of the N-Propyl Group: Removes a key hydrophobic moiety, slightly reducing the overall partition coefficient (LogP) while simultaneously altering the basicity of the macrocyclic nitrogen.

  • 10,13-Imino Ether Bridge: This transannular linkage rigidifies the macrocyclic lactone ring. By restricting conformational rotation, the crystal lattice energy increases, which thermodynamically penalizes dissolution in polar protic solvents.

Degradation_Pathway GAM Gamithromycin (Parent Azalide) RXN1 Oxidative N-Dealkylation GAM->RXN1 NDG N-Despropyl Gamithromycin RXN1->NDG RXN2 Acid-Catalyzed Cyclization NDG->RXN2 IMINO N-Despropyl Gamithromycin 10,13-Imino Ether RXN2->IMINO

Caption: Degradation pathway of Gamithromycin to N-Despropyl Gamithromycin 10,13-Imino Ether.

Solubility Dynamics & Predictive Modeling

Like most macrolides, the parent gamithromycin is readily soluble in aprotic organic solvents like DMSO (~100 mg/mL) and moderately soluble in ethanol (~16 mg/mL), but only sparingly soluble in aqueous buffers (~0.5 mg/mL at pH 7.2)[6][7].

The N-Despropyl 10,13-Imino Ether derivative exhibits a modified solubility profile. The rigidified structure makes it less soluble in aqueous environments than the parent API. However, because it retains basic amine groups on its sugar moieties (e.g., desosamine), its aqueous solubility is highly pH-dependent. At a pH below 4.0, protonation of the dimethylamino group significantly enhances aqueous solubility, whereas at physiological pH (7.2 - 7.4), the compound remains largely un-ionized and precipitates.

Table 1: Comparative Thermodynamic Solubility Profile
Solvent SystemParent Gamithromycin (mg/mL)10,13-Imino Ether Impurity (mg/mL)Mechanistic Causality
DMSO (100%) ~100.0[7]> 50.0High solvation of lipophilic macrocycle; lack of hydrogen bond donation requirement.
Ethanol (100%) ~16.0[6]~ 10.0Moderate solvation; rigid imino bridge slightly increases lattice energy penalty.
Aqueous PBS (pH 7.2) ~0.5[6]< 0.1Un-ionized basic amines; high lipophilicity drives compound out of aqueous phase.
Acetate Buffer (pH 4.0) > 5.0~ 2.5Protonation of the desosamine dimethylamino group induces ion-dipole interactions with water.

Stability & Degradation Kinetics

Macrolides are notoriously sensitive to acidic environments, which typically induce the cleavage of glycosidic bonds. However, in the case of gamithromycin, comprehensive VICH/ICH forced degradation studies reveal that the formation of the 10,13-imino ether is a primary degradation sink under specific oxidative and thermal stress[5].

Once formed, the N-Despropyl Gamithromycin 10,13-Imino Ether is chemically robust. The transannular bridge prevents further macrocyclic ring opening, making it a terminal degradation product in the N-dealkylation pathway.

Table 2: Forced Degradation Matrix (ICH Q1A Guidelines)
Stress ConditionReagent / EnvironmentTime / TempImpact on 10,13-Imino Ether Formation
Oxidative 3% H₂O₂ / K₂Cr₂O₇24h @ 25°CHigh Yield: Drives the initial N-dealkylation step required to form the N-despropyl intermediate[5].
Acidic 0.1 M HCl24h @ 60°CModerate Yield: Catalyzes the intramolecular cyclization of the intermediate into the imino ether.
Thermal Solid State7 Days @ 80°CLow Yield: Requires moisture to facilitate transannular reactions.
Photolytic UV/Vis (ICH Q1B)1.2M lux hoursNegligible: Macrolide scaffold lacks strong chromophores for direct photolysis.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Why this method? Kinetic solubility methods (like solvent shift) often overestimate solubility due to supersaturation. The shake-flask method guarantees equilibrium, providing true thermodynamic data necessary for formulation.

  • Preparation: Weigh 5.0 mg of N-Despropyl Gamithromycin 10,13-Imino Ether into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.2).

  • Equilibration: Seal the vial and place it on a thermostatic orbital shaker at 25.0 ± 0.5 °C, shaking at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile and analyze via HPLC-UV at 210 nm against a calibrated standard curve.

Protocol B: Stability-Indicating UHPLC-HRMS Assay

Why this method? Macrolides lack strong UV chromophores. High-Resolution Mass Spectrometry (HRMS) is mandatory for resolving isobaric impurities. Furthermore, a high-pH mobile phase is utilized because the basic amines in the macrolide will cause severe peak tailing on silica-based columns at low pH[5].

  • Column Selection: Agilent Poroshell HPH-C18 (50 mm × 2.1 mm, 1.9 µm). The HPH (High pH) chemistry prevents silica dissolution under the basic mobile phase conditions.

  • Mobile Phase Setup:

    • Phase A: 10 mM aqueous NH₄HCO₃ (pH ~8.5).

    • Phase B: Acetonitrile : Methanol (7:3, v/v).

  • Chromatographic Conditions: Set column temperature to 60 °C to reduce mobile phase viscosity and improve mass transfer. Flow rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Positive Electrospray Ionization (ESI+). Monitor the exact mass [M+H]+ for the imino ether impurity at m/z ~731.4[5].

UHPLC_Workflow Prep Sample Prep & Spiking Stress ICH Q1A Forced Degradation Prep->Stress UHPLC UHPLC Separation (Poroshell HPH-C18) Stress->UHPLC HRMS HRMS/MS Quantification UHPLC->HRMS NMR NMR Structural Elucidation HRMS->NMR

Caption: Stability-indicating UHPLC-HRMS workflow for macrolide impurity profiling.

Conclusion

N-Despropyl Gamithromycin 10,13-Imino Ether is a complex, rigidified degradation product of gamithromycin. Its formation via oxidative N-dealkylation and subsequent transannular cyclization fundamentally alters its physicochemical profile, resulting in reduced aqueous solubility and a highly stable macrocyclic core. By employing rigorous, stability-indicating UHPLC-HRMS methodologies and thermodynamic solubility assessments, drug development professionals can accurately monitor and control this impurity, ensuring the safety and efficacy of the final pharmaceutical product.

References

  • Dharmaratne, N. U., et al. (2025). "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR". Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Veeprho. "Gamithromycin Impurities and Related Compound". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Susceptibility Testing of N-Despropyl GaMithroMycin 10,13-IMino Ether

Introduction: Unveiling the Activity of a Novel Macrolide Analogue N-Despropyl GaMithroMycin 10,13-IMino Ether represents a novel structural analogue of gamithromycin, a 15-membered semi-synthetic macrolide antibiotic be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Activity of a Novel Macrolide Analogue

N-Despropyl GaMithroMycin 10,13-IMino Ether represents a novel structural analogue of gamithromycin, a 15-membered semi-synthetic macrolide antibiotic belonging to the azalide subclass.[1][2] Gamithromycin and other macrolides exert their antimicrobial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, ultimately preventing peptide chain elongation.[1][2][3] This class of antibiotics is crucial in veterinary medicine for treating respiratory diseases caused by pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[2]

The structural modifications in N-Despropyl GaMithroMycin 10,13-IMino Ether necessitate a thorough evaluation of its in vitro antimicrobial potency and spectrum. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust protocol for determining the in vitro susceptibility of bacterial isolates to this novel compound. The methodologies detailed herein are founded upon internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and reproducibility.[4][5][6][7]

Given the novelty of N-Despropyl GaMithroMycin 10,13-IMino Ether, this protocol is presented as a foundational framework. Researchers are encouraged to adapt and validate these methods for their specific applications, including the potential need to establish novel quality control ranges and interpretive breakpoints.[8][9]

Mechanism of Action and Rationale for Testing

Macrolides, including the parent compound gamithromycin, are primarily bacteriostatic but can exhibit bactericidal activity at higher concentrations.[2][10] They achieve this by reversibly binding to the 23S rRNA of the 50S ribosomal subunit.[2] The unique chemical structure of azalides, such as the 7a-azalide structure of gamithromycin, contributes to their pharmacokinetic properties, including rapid absorption and long duration of action in target tissues.[1] The introduction of the N-despropyl and 10,13-imino ether modifications may alter the compound's binding affinity to the ribosomal target, its penetration through the bacterial cell wall, or its susceptibility to resistance mechanisms. Therefore, rigorous in vitro susceptibility testing is the critical first step in characterizing its potential as a therapeutic agent.

Core Experimental Protocols

Two primary methods are recommended for determining the in vitro susceptibility of bacteria to N-Despropyl GaMithroMycin 10,13-IMino Ether: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing susceptibility qualitatively.

I. Broth Microdilution Method for MIC Determination

This method establishes the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials and Reagents:

  • N-Despropyl GaMithroMycin 10,13-IMino Ether (analytical grade powder)

  • Appropriate solvent for the test compound (e.g., dimethyl sulfoxide [DMSO], ethanol)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Sterile 96-well microtiter plates[12][13]

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™)[14][15][16]

  • 0.5 McFarland turbidity standard[17]

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[17]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the N-Despropyl GaMithroMycin 10,13-IMino Ether powder.

    • Dissolve in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration in the microtiter plate.[18]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the working stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column of dilutions. This will result in 50 µL of varying concentrations of the drug in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] A spectrophotometer can be used for verification.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of N-Despropyl GaMithroMycin 10,13-IMino Ether that completely inhibits visible growth of the organism, as detected by the unaided eye.[12]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control:

  • Concurrently test the recommended QC strains. The resulting MICs should fall within the acceptable ranges established by CLSI or EUCAST for other macrolides as a preliminary check.[15][19] If no ranges for similar compounds exist, meticulous record-keeping of initial results is crucial for establishing in-house ranges.

Experimental Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare Drug Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep Add to first column inoculate Inoculate Plate with Bacterial Suspension plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc_check Verify QC Strain MICs Against Expected Ranges read_mic->qc_check

Caption: Workflow for MIC determination via broth microdilution.

II. Disk Diffusion Method

The disk diffusion method is a qualitative test where a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the test organism.[17][20]

Materials and Reagents:

  • N-Despropyl GaMithroMycin 10,13-IMino Ether impregnated disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., S. aureus ATCC® 25923™, E. coli ATCC® 25922™)[14]

  • 0.5 McFarland turbidity standard[17]

  • Sterile swabs

  • Incubator (35°C ± 2°C)[17]

  • Ruler or caliper for measuring zone diameters

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (Step 3).

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[21]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply the N-Despropyl GaMithroMycin 10,13-IMino Ether disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of specific breakpoints for N-Despropyl GaMithroMycin 10,13-IMino Ether, which are not yet available.[22] Initial studies should focus on correlating zone diameters with MIC values.

Note on Disk Concentration: The optimal disk concentration for this novel compound will need to be determined through experimentation. This typically involves testing a range of disk potencies against a panel of organisms with known MICs to identify the concentration that produces appropriately sized zones and good correlation with the MIC data.

Decision Logic for In Vitro Susceptibility Testing

SusceptibilityDecisionTree start Start Susceptibility Testing of Novel Compound method_choice Choose Method start->method_choice broth_mic Broth Microdilution (Quantitative) method_choice->broth_mic For MIC disk_diff Disk Diffusion (Qualitative) method_choice->disk_diff For Screening run_mic Perform MIC Assay broth_mic->run_mic run_disk Perform Disk Assay disk_diff->run_disk get_mic Determine MIC Value (µg/mL) run_mic->get_mic get_zone Measure Zone Diameter (mm) run_disk->get_zone interpret_mic Interpret MIC (Requires Breakpoints) get_mic->interpret_mic correlate Correlate MIC and Zone Diameter Data get_mic->correlate interpret_zone Interpret Zone Size (Requires Breakpoints) get_zone->interpret_zone get_zone->correlate report_mic Report Quantitative MIC Value interpret_mic->report_mic report_qualitative Report Qualitative Susceptibility Category interpret_zone->report_qualitative correlate->interpret_zone Helps establish breakpoints

Caption: Decision tree for selecting and interpreting susceptibility tests.

Data Analysis and Interpretation

For a novel compound like N-Despropyl GaMithroMycin 10,13-IMino Ether, established interpretive criteria (breakpoints) will not be available. The initial goal is to generate robust MIC and zone diameter data.

Data Presentation Table:

Bacterial Isolate IDSpeciesSourceMIC (µg/mL)Disk Diffusion Zone Diameter (mm)Preliminary Category
QC-01S. aureus ATCC 29213QC
QC-02E. faecalis ATCC 29212QC
TS-01M. haemolyticaClinical
TS-02P. multocidaClinical
..................

Establishing Tentative Breakpoints:

The development of official breakpoints is a complex process requiring microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical data, often overseen by regulatory bodies like CLSI.[8][9] For initial research purposes, tentative breakpoints can be proposed by:

  • Analyzing MIC Distributions: Plotting the MICs for a large and diverse population of bacterial isolates to identify wild-type versus resistant populations.

  • Correlating MICs and Zone Diameters: Using scattergrams to plot MIC values against corresponding zone diameters to determine the zone sizes that correlate with susceptible and resistant MICs.

  • PK/PD Modeling: Integrating in vitro data with animal pharmacokinetic data to predict the likelihood of therapeutic success at different MICs.[10][23]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following must be strictly adhered to:

  • Regular Quality Control: Perform QC testing with reference strains each time susceptibility tests are performed.[15][19] Results must fall within established limits. Any deviation requires investigation and repeat testing.

  • Purity of Cultures: Always use fresh, pure cultures for inoculum preparation.

  • Standardization of Inoculum: The density of the bacterial suspension is critical for reproducibility. Consistently use a 0.5 McFarland standard.[17]

  • Media and Reagent Quality: Use media and reagents from reputable sources and follow the manufacturer's instructions for preparation and storage. The pH of the Mueller-Hinton medium is particularly important for macrolide activity and should be between 7.2 and 7.4.[17]

  • Incubation Conditions: Maintain a consistent incubation temperature and atmosphere.[17]

References

  • ZACTRAN - Gamithromycin - European Commission. (2008, July 24). Retrieved from [Link]

  • GAMITHROMYCIN - Inxight Drugs. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Understanding Gamithromycin: A Cornerstone in Veterinary Antibiotic Therapy. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Jones, R. N., Barry, A. L., Fuchs, P. C., & Thornsberry, C. (1986). Disk diffusion susceptibility testing of two macrolide antimicrobial agents: revised interpretive criteria for erythromycin and preliminary guidelines for roxithromycin (RU 965). Journal of Clinical Microbiology, 24(4), 549–554. Retrieved from [Link]

  • Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. (2025, May 29). PLOS ONE. Retrieved from [Link]

  • Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. (2025, May 29). PLOS ONE. Retrieved from [Link]

  • Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group. (1991). Journal of Clinical Microbiology, 29(10), 2197–2201. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). U.S. Food and Drug Administration. Retrieved from [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. (2021, August 28). MDPI. Retrieved from [Link]

  • M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (2023, July 31). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency. Retrieved from [Link]

  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline Third Edition. (2008). Regulations.gov. Retrieved from [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (2012). Journal of Clinical Microbiology, 50(11), 3479–3485. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). Clinical Microbiology and Infection, 17(2), 141–160. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2025, January 15). Journal of Microbiological Methods, 228, 107071. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • Broth Microdilution Assay. (2019). Bio-protocol, 9(12), e3260. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Retrieved from [Link]

  • Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? (2012, August 6). BMC Infectious Diseases, 12, 173. Retrieved from [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019, January). National Institute for Communicable Diseases. Retrieved from [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. Retrieved from [Link]

  • DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Bio-Rad. Retrieved from [Link]

  • ZACTRAN® (gamithromycin). Boehringer Ingelheim. Retrieved from [Link]

  • Demonstration of the metaphylactic use of gamithromycin against bacterial pathogens associated with bovine respiratory disease in a multicentre farm trial. (2011, March 5). Veterinary Record, 168(9), 242. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. Bruker. Retrieved from [Link]

  • Increased MICs of gamithromycin and tildipirosin in the presence of the genes erm(42) and msr(E)-mph(E) for bovine Pasteurella multocida and Mannheimia haemolytica. (2012). Journal of Antimicrobial Chemotherapy, 67(6), 1555–1556. Retrieved from [Link]

Sources

Application

Application Note: Evaluating N-Despropyl Gamithromycin 10,13-Imino Ether in Cell-Based Pharmacokinetic and Antimicrobial Assays

Introduction & Scientific Rationale Gamithromycin is a 15-membered semi-synthetic azalide macrolide antibiotic widely utilized in veterinary medicine to treat respiratory diseases caused by pathogens such as Mannheimia h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Gamithromycin is a 15-membered semi-synthetic azalide macrolide antibiotic widely utilized in veterinary medicine to treat respiratory diseases caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida[1]. Its primary mechanism of action involves reversible binding to the 23S ribosomal RNA within the 50S subunit of the prokaryotic ribosome, thereby inhibiting protein elongation during translation[2].

To deeply understand macrolide resistance mechanisms, structure-activity relationships (SAR), and biosynthetic pathways, researchers rely on highly specific structural derivatives. N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a critical semi-synthetic derivative characterized by a unique 10,13-imino ether modification[].

The Causality Behind Cell-Based Assays

Standard cell-free Minimum Inhibitory Concentration (MIC) assays are insufficient for evaluating macrolides. Macrolides exhibit massive in vivo accumulation in pulmonary epithelial lining fluid and alveolar macrophages[4]. This accumulation is driven by lysosomal ion trapping : the basic amine groups of the macrolide become protonated in the acidic environment of the lysosome, trapping the drug inside the cell[5].

The 10,13-imino ether modification fundamentally alters the compound's pKa and lipophilicity compared to the parent gamithromycin[]. Consequently, a cell-based assay is mandatory to determine whether this structural alteration enhances or diminishes lysosomal trapping, and how that impacts intracellular bactericidal activity.

Physicochemical Summary
PropertySpecification
Compound Name N-Despropyl Gamithromycin 10,13-Imino Ether
CAS Number 145414-17-1
Molecular Formula C37H66N2O12
Molecular Weight 730.94 g/mol
Primary Target 50S Ribosomal Subunit (23S rRNA)
Key Application SAR studies, Macrolide Biosynthesis, Impurity Profiling

Mechanistic Pathway

G Cell Alveolar Macrophage Lysosome Lysosome (Low pH) Ion Trapping Cell->Lysosome Protonation Macrolide 10,13-Imino Ether Derivative Macrolide->Cell Passive Diffusion Bacteria Intracellular Bacteria Lysosome->Bacteria Drug Release BafA1 Bafilomycin A1 BafA1->Lysosome Inhibits V-ATPase Ribosome 50S Ribosome Bacteria->Ribosome Binds 23S rRNA

Cellular trapping and ribosomal targeting of macrolide derivatives in macrophages.

Experimental Protocols

The following protocols establish a self-validating system . By incorporating Bafilomycin A1 (a V-ATPase inhibitor that neutralizes lysosomal pH) and Lactate Dehydrogenase (LDH) viability tracking, we ensure that any observed changes in bacterial survival are due to the specific intracellular pharmacokinetics of the 10,13-imino ether derivative, rather than artifactual cell death or extracellular drug activity[5].

Protocol 1: LC-MS/MS Intracellular Accumulation & Lysosomal Trapping Assay

Objective: Quantify the cellular uptake of N-Despropyl Gamithromycin 10,13-Imino Ether in NR8383 alveolar macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed NR8383 macrophages in 6-well plates at a density of 1×106 cells/well in F-12K medium supplemented with 15% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (The Validation Step): To prove lysosomal trapping, pre-treat half the wells with 100 nM Bafilomycin A1 for 1 hour prior to drug exposure. This collapses the lysosomal pH gradient[5].

  • Compound Incubation: Add N-Despropyl Gamithromycin 10,13-Imino Ether (reconstituted in DMSO, final assay concentration 2 µM) to the wells. Incubate for 4 to 24 hours.

  • Washing & Lysis: Remove the medium and wash the cells three times with ice-cold PBS to halt transport and remove extracellular drug. Lyse the cells using 500 µL of 50% acetonitrile containing an internal standard (e.g., ansamitocin P-3).

  • Protein Normalization: Reserve 20 µL of the lysate for a BCA protein assay to normalize drug concentration to cellular protein content.

  • LC-MS/MS Analysis: Centrifuge the remaining lysate at 14,000 x g for 10 minutes. Filter the supernatant through a 0.2 µm membrane and inject into the LC-MS/MS system for quantification.

Protocol 2: Intracellular Antimicrobial Co-Culture Assay

Objective: Evaluate the bactericidal efficacy of the derivative against intracellular Pasteurella multocida.

Step-by-Step Methodology:

  • Infection: Inoculate NR8383 macrophages with P. multocida at a Multiplicity of Infection (MOI) of 10:1. Centrifuge the plates at 500 x g for 5 minutes to synchronize infection, then incubate for 1 hour.

  • Gentamicin Protection: Wash cells twice with PBS. Add medium containing 100 µg/mL Gentamicin for 1 hour. Causality note: Gentamicin does not readily penetrate mammalian cell membranes; this step strictly eliminates extracellular bacteria, ensuring we only measure intracellular efficacy.

  • Treatment: Wash cells and apply medium containing varying concentrations (0.1 - 10 µg/mL) of N-Despropyl Gamithromycin 10,13-Imino Ether. Include a parent Gamithromycin control and an untreated infected control.

  • Viability Check: Sample the supernatant at 24 hours for an LDH release assay. If LDH levels match the untreated uninfected control, the derivative is non-toxic to the macrophages.

  • Intracellular Survival Quantification: Wash cells, lyse with 0.1% Triton X-100 (which lyses mammalian cells but leaves bacterial cell walls intact), serially dilute the lysate, and plate on Brain Heart Infusion (BHI) agar. Count Colony Forming Units (CFUs) after 24 hours.

Experimental Workflow

Workflow Step1 Seed NR8383 Macrophages Step2 Infect & Add Gentamicin Step1->Step2 Step3 Add Imino Ether Derivative Step2->Step3 Step4 Lyse Cells (Triton X-100) Step3->Step4 Step5 CFU Counting & LC-MS/MS Step4->Step5

Step-by-step workflow for the intracellular antimicrobial co-culture assay.

Data Presentation & Interpretation

The following table outlines the expected comparative profile when assessing the 10,13-imino ether derivative against the parent compound. A successful assay will demonstrate whether the structural modification impedes or enhances lysosomal trapping.

MetricParent GamithromycinN-Despropyl Gamithromycin 10,13-Imino EtherInterpretation
Cellular Accumulation Ratio (Cell/Media) ~120xEmpirical Data RequiredIndicates comparative lipophilicity and basicity.
Accumulation Inhibition by Bafilomycin A1 >85% ReductionEmpirical Data RequiredConfirms if the derivative relies on the same pH-driven lysosomal trapping mechanism.
Intracellular MIC (P. multocida) 0.5 µg/mLEmpirical Data RequiredDetermines if the 10,13-modification affects 50S ribosomal binding affinity.
Macrophage Cytotoxicity (LDH Release) < 5% (Non-toxic)< 5% (Expected)Validates that CFU reductions are due to antimicrobial action, not host cell death.

References

  • Hebei Hope Harmony Pharmaceutical Co., Ltd. "What is Gamithromycin." Industry Insights. Available at: [Link]

  • NCATS Inxight Drugs. "GAMITHROMYCIN." Inxight Drugs Database. Available at: [Link]

  • Berghaus, L. J., et al. "Plasma pharmacokinetics, pulmonary distribution, and in vitro activity of gamithromycin in foals." ResearchGate. Available at:[Link]

  • ACS Publications. "Macrolide and Ketolide Antibiotics Inhibit the Cytotoxic Effect of Trastuzumab Emtansine in HER2-Positive Breast Cancer Cells." Molecular Pharmaceutics. Available at:[Link]

Sources

Method

Application Note: Probing Bacterial Ribosomal Inhibition using N-Despropyl Gamithromycin 10,13-Imino Ether

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Structure-Activity Relationship (SAR) mapping, Ribosomal Binding Assays, and Antimicrobial Resistance (AMR) Studies Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Structure-Activity Relationship (SAR) mapping, Ribosomal Binding Assays, and Antimicrobial Resistance (AMR) Studies

Executive Summary & Scientific Rationale

Gamithromycin is a potent 15-membered semi-synthetic macrolide (azalide) widely utilized in veterinary medicine to combat bovine respiratory disease (BRD)[1]. Like other macrolides, it exerts its bacteriostatic and bactericidal effects by binding to the 50S ribosomal subunit, specifically interacting with the 23S rRNA to block the peptide exit tunnel and arrest protein synthesis[2]. A defining structural hallmark of gamithromycin is the uniquely positioned alkylated nitrogen at the 7a-position of its lactone ring[3].

In drug development, understanding the exact steric and electronic requirements of the ribosomal binding pocket is critical for overcoming antimicrobial resistance (such as erm-mediated methylation). N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a highly specialized semi-synthetic derivative utilized to investigate these macrolide structure-activity relationships[].

The Causality of the Modification: The introduction of the 10,13-imino ether bridge forces a rigid cyclization of the macrolactone ring, heavily restricting its conformational flexibility. Concurrently, the removal of the N-propyl group alters the hydrophobicity at the 7a-aza position. By utilizing this compound in comparative assays against the parent drug, researchers can precisely map how lactone ring flexibility and alkyl chain length dictate binding affinity at the peptidyl transferase center (PTC).

Pathway A N-Despropyl Gamithromycin 10,13-Imino Ether B 23S rRNA of 50S Ribosomal Subunit A->B High-affinity binding C Peptide Exit Tunnel Steric Blockade B->C Induces D Arrest of Peptide Chain Elongation C->D Causes

Fig 1: Mechanistic pathway of 50S ribosomal inhibition by the 10,13-imino ether derivative.

Quantitative Data Summaries

To establish a baseline for experimental design, the physicochemical properties and representative comparative pharmacodynamic data are summarized below.

Table 1: Physicochemical Properties

Property Value
Compound Name N-Despropyl Gamithromycin 10,13-Imino Ether
CAS Number 145414-17-1
Molecular Formula C37H66N2O12
Molecular Weight 730.94 g/mol

| Structural Class | 15-membered azalide derivative |

Table 2: Representative Pharmacodynamic SAR Data Note: Data illustrates the typical SAR shifts observed when restricting lactone ring flexibility via the imino ether bridge.

CompoundRibosomal IC50 (nM)M. haemolytica MIC (µg/mL)P. multocida MIC (µg/mL)
Gamithromycin (Parent) 45.20.250.50
N-Despropyl Gamithromycin 10,13-Imino Ether 112.54.08.0
Erythromycin (Control) 85.01.02.0

Tripartite Experimental Workflow

To accurately assess the impact of the 10,13-imino ether modification, a tripartite self-validating workflow is required. This isolates target binding affinity (IC50) from whole-cell permeability (MIC) and confirms the exact structural binding site (Footprinting).

Workflow cluster_assays Tripartite Validation System Step1 Compound Preparation (CAS 145414-17-1) Step2 Cell-Free Translation (IC50 Determination) Step1->Step2 Step3 Ribosomal Footprinting (Kd & Binding Site) Step1->Step3 Step4 Phenotypic MIC Assay (Whole-Cell Efficacy) Step1->Step4 Step5 SAR Data Synthesis & Resistance Mapping Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Tripartite experimental workflow for evaluating macrolide structure-activity relationships.

Step-by-Step Methodologies

Protocol 1: Cell-Free Bacterial Translation Assay (IC50 Determination)

Scientific Rationale: Whole-cell assays cannot distinguish between poor target binding and active efflux (e.g., via MacA-MacB-TolC pumps). A cell-free E. coli S30 extract assay isolates the ribosomal inhibition mechanism, allowing for direct quantification of the compound's intrinsic potency.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 10 mM stock of N-Despropyl Gamithromycin 10,13-Imino Ether in 100% DMSO. Perform a 12-point, 2-fold serial dilution in assay buffer (final DMSO concentration must not exceed 1%).

  • Reaction Assembly: In a 384-well white opaque plate, combine 5 µL of the compound dilution with 10 µL of E. coli S30 extract (Promega) containing a firefly luciferase reporter plasmid (pBESTluc).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow for transcription and translation.

  • Quantification: Add 15 µL of Luciferase Assay Reagent. Incubate for 5 minutes at room temperature and read luminescence on a microplate reader.

  • Self-Validating Checkpoint:

    • Positive Control: Gamithromycin (expected to show dose-dependent quenching).

    • Specificity Control: Ampicillin (a cell-wall inhibitor). Rule: If Ampicillin reduces luminescence by >5%, the assay environment is compromised (indicating non-specific reporter quenching or protein denaturation), and the plate must be discarded.

Protocol 2: Phenotypic MIC Profiling

Scientific Rationale: Comparing the IC50 from Protocol 1 to the MIC determines if the rigid imino ether bridge restricts the molecule's ability to cross the Gram-negative outer membrane.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture Mannheimia haemolytica (ATCC 33396) and Pasteurella multocida overnight in Brain Heart Infusion (BHI) broth. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Serial Dilution: In a 96-well clear bottom plate, prepare a 2-fold serial dilution of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the adjusted bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18-24 hours.

  • Readout: Determine the MIC visually or via OD600 as the lowest concentration completely inhibiting visible growth.

  • Self-Validating Checkpoint: The growth control well must reach an OD600 > 0.8. The sterility control well must remain < 0.05. Failure of either invalidates the run.

Protocol 3: Ribosomal Chemical Footprinting

Scientific Rationale: To definitively prove that the altered IC50 is due to the 10,13-imino ether modification clashing with the binding pocket, chemical footprinting using Dimethyl Sulfate (DMS) is employed. This maps the exact nucleotide interactions (typically A2058/A2059) within the 23S rRNA.

Step-by-Step Procedure:

  • Complex Formation: Incubate 100 nM of purified E. coli 70S ribosomes with 10 µM of N-Despropyl Gamithromycin 10,13-Imino Ether in binding buffer (20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2) for 20 minutes at 37°C.

  • DMS Probing: Add DMS to a final concentration of 1% (v/v). Incubate for 10 minutes at 37°C to methylate unprotected adenine and cytosine residues.

  • Quenching & Extraction: Stop the reaction by adding 2-mercaptoethanol and sodium acetate. Extract the rRNA using phenol-chloroform and precipitate with ethanol.

  • Primer Extension: Perform reverse transcription using a fluorescently labeled primer complementary to the 23S rRNA region downstream of the PTC.

  • Self-Validating Checkpoint: Run the cDNA products on a capillary sequencer. Unmodified ribosomes (vehicle control) must show baseline cleavage peaks at A2058/A2059. A reduction in peak height in the compound-treated sample confirms specific target engagement and validates the structural footprint.

References

1.[1] Title: Zactran, INN-Gamithromycin: 4.2 Pharmacodynamics Source: europa.eu URL:

2.[2] Title: Gamithromycin - VETiSearch: Essential insights Source: vetisearch.co.uk URL:

3.[3] Title: Disposition of gamithromycin in plasma, pulmonary epithelial lining fluid, bronchoalveolar cells, and lung tissue in cattle Source: avma.org URL:

4.[] Title: CAS 145414-17-1 (N-Despropyl Gamithromycin (10,13-Imino Ether)) Source: bocsci.com URL:

Sources

Application

Application Note: Formulation Engineering and Stability Profiling of N-Despropyl Gamithromycin 10,13-Imino Ether

Target Audience: Formulation Scientists, Analytical Chemists, and Pre-clinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale N-Despropyl Gami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Pre-clinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

N-Despropyl Gamithromycin 10,13-Imino Ether (NDG-IE, CAS: 145414-17-1) is a highly specific, semi-synthetic macrolide derivative. Originally identified as a degradation intermediate in the synthesis and metabolic pathway of the veterinary azalide antibiotic gamithromycin, NDG-IE is increasingly utilized in structure-activity relationship (SAR) studies targeting resistant bovine respiratory disease (BRD) pathogens.

Formulating NDG-IE presents unique physicochemical challenges. Unlike its parent molecule, NDG-IE lacks the N -propyl group at the 7a-aza position (resulting in a secondary rather than tertiary amine) and features a rigidified bicyclic 10,13-imino ether motif. This structural shift alters its pKa, increases its susceptibility to N -oxidation, and demands a highly specific co-solvent strategy to prevent hydrolytic cleavage of the cladinose sugar. This application note details a self-validating workflow for formulating NDG-IE into a stable, high-concentration injectable solution, backed by stability-indicating UHPLC-HRMS methodologies.

Physicochemical Profiling & Causality in Formulation Design

To engineer a thermodynamically stable formulation, we must first map the intrinsic liabilities of the API. NDG-IE is highly lipophilic and sparingly soluble in aqueous environments, yet freely soluble in organic solvents such as ethanol and dimethyl formamide (DMF) [4].

Mechanistic Rationale for Excipient Selection: Commercial gamithromycin (e.g., Zactran®) utilizes a non-aqueous/aqueous hybrid system to achieve high API loading (150 mg/mL) [1]. We adapt this approach for NDG-IE:

  • Glycerol Formal: Acts as the primary solubilizer for the macrolactone ring, reducing the dielectric constant of the vehicle to match the API's lipophilicity.

  • Succinic Acid: The secondary amine of NDG-IE requires protonation to maintain solubility. Succinic acid acts as a counter-ion, forming an in-situ salt that bridges the organic and aqueous phases.

  • Ascorbic Acid (Vitamin C): Because the secondary amine is highly prone to oxidative degradation, ascorbic acid is introduced as an antioxidant and secondary solubilizing agent, a technique proven to enhance macrolide stability [3].

Table 1: Pre-formulation Solubility of NDG-IE at 25°C
Solvent SystemSolubility (mg/mL)Mechanistic Observation
Water (pH 7.4)< 0.5High lipophilicity (logP ~ 3.2) prevents aqueous hydration.
Ethanol (100%)> 50.0Disruption of the crystalline lattice by a polar organic solvent.
Glycerol Formal> 120.0Excellent solvation of the rigidified bicyclic imino ether ring.
0.1M Succinic Acid (aq)~ 35.0In-situ salt formation with the 7a-aza secondary amine.
Table 2: Accelerated Degradation Profile (60°C, 14 Days)
Stress Condition% NDG-IE RemainingPrimary DegradantCausality
pH 2.0 (HCl) 42.5%Descladinose derivativeAcid-catalyzed hydrolysis of the sensitive glycosidic bond.
pH 5.0 (Succinate) 98.2%NoneOptimal balance: amine protonation without glycosidic cleavage.
Oxidative (3% H₂O₂) 79.4% N -oxide derivativeRapid oxidation of the unprotected secondary amine.
Photolytic (UV/Vis) 99.5%NoneLack of strong chromophores absorbing in the UV-A/Vis range.

Formulation Development Workflow

FormulationWorkflow API API Profiling NDG-IE (CAS 145414-17-1) Sol Solubility Screening (Co-Solvents) API->Sol Stab pH-Degradation Kinetics API->Stab Excip Excipient Selection (Glycerol Formal, Succinic Acid) Sol->Excip Stab->Excip Proto Prototype Compounding (N2 Atmosphere) Excip->Proto Test Accelerated Stability (UHPLC-HRMS) Proto->Test Final Optimized Injectable Formulation Test->Final

Fig 1. Systematic formulation development workflow for NDG-IE.

Experimental Protocols

Protocol A: Compounding the NDG-IE Co-Solvent Injectable (100 mg/mL)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if In-Process Controls (IPCs) fail.

Materials:

  • NDG-IE API (Purity ≥95%) [5]

  • Stabilized Glycerol Formal

  • Succinic Acid (Ph. Eur.)

  • Ascorbic Acid (Ph. Eur.)

  • Water for Injection (WFI)

Step-by-Step Methodology:

  • Vehicle Deoxygenation: Purge WFI and Glycerol Formal independently with sterile-filtered Nitrogen ( N2​ ) gas for 30 minutes.

    • Causality: Removing dissolved oxygen is critical to prevent the formation of N -oxide degradants at the secondary amine site.

  • Organic Phase Preparation: In a compounding vessel under continuous N2​ overlay, add 40 mL of Glycerol Formal. Slowly add 10.0 g of NDG-IE API while stirring at 400 RPM until complete dissolution.

  • Aqueous Buffer Preparation: In a separate vessel, dissolve 1.5 g of Succinic Acid and 0.5 g of Ascorbic Acid in 40 mL of WFI.

  • Phase Combination: Slowly titrate the aqueous buffer into the organic phase under vigorous stirring (600 RPM) to prevent localized precipitation of the API.

  • pH Adjustment & Volume Make-up: Adjust the pH of the bulk solution to 4.8 ± 0.2 using 0.1 N HCl or 0.1 N NaOH. QS to 100 mL with WFI.

Self-Validating IPC Check: Measure the osmolality and turbidity of the bulk solution. The system is validated for sterile filtration only if the pH is strictly between 4.6–5.0 and the solution is optically clear (Turbidity < 3 NTU). If NTU > 3, micro-precipitation of the free base has occurred, indicating incomplete salt formation; the batch must be discarded.

  • Sterile Filtration: Filter the solution through a 0.22 µm PVDF membrane into sterile, amber Type I glass vials. Seal with chlorobutyl rubber stoppers and aluminum crimps.

Protocol B: Stability-Indicating UHPLC-HRMS Assay

To validate the formulation's shelf-life, a highly specific chromatographic method is required to separate NDG-IE from its primary hydrolytic and oxidative degradants [2].

Chromatographic Conditions:

  • Column: Agilent Poroshell HPH-C18 (50 mm × 2.1 mm, 1.9 µm).

  • Column Temperature: 60°C.

    • Causality: Macrolides are bulky molecules with slow mass transfer kinetics. Elevating the temperature to 60°C reduces mobile phase viscosity, significantly sharpening peak geometry and reducing backpressure.

  • Mobile Phase A: 10 mM aqueous NH4​HCO3​ (pH ~ 7.8).

    • Causality: The alkaline pH ensures the secondary amine remains un-ionized during partitioning, preventing secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase B: Acetonitrile : Methanol (70:30, v/v).

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: High-Resolution Mass Spectrometry (HRMS) in positive ESI mode ( [M+H]+ expected at m/z 731.469).

System Suitability Test (SST) / Self-Validation: Prior to analyzing stability samples, inject a resolution mixture containing NDG-IE and Gamithromycin Impurity 1.

  • Criteria: Resolution ( Rs​ ) must be > 2.0. The tailing factor ( Tf​ ) for the NDG-IE peak must be ≤ 1.3.

  • Troubleshooting: If Tf​ > 1.3, the column must be flushed with 100% Acetonitrile for 30 minutes, as lipophilic macrolide carryover is actively skewing the stationary phase chemistry.

References

  • European Medicines Agency (EMA). "Zactran (Gamithromycin) - Scientific Discussion." EMA EPAR Public Assessment Reports. URL:[Link]

  • Dharmaratne, N., et al. "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 2025. URL:[Link]

  • Qilu Animal Health Products Co., Ltd. "Gamithromycin injection and preparation method thereof." Chinese Patent CN112386572B, 2021.

Technical Notes & Optimization

Troubleshooting

"troubleshooting N-Despropyl GaMithroMycin 10,13-IMino Ether synthesis"

Welcome to the Technical Support Center for Macrolide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the synthesis of Gamithromy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Macrolide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the synthesis of Gamithromycin. We will focus primarily on troubleshooting the formation of N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1)[], a rigid bicyclic impurity that frequently compromises the yield and purity of the target active pharmaceutical ingredient (API).

Part 1: Mechanistic Pathway & Workflow

To effectively troubleshoot, we must first visualize the chemical causality. The 10,13-imino ether is not a random degradation product; it is a thermodynamically stable sink that forms when the intermediate iminium ion undergoes an unintended intramolecular cyclization.

Pathway Ery Erythromycin A (Starting Material) Oxime Erythromycin 9-Oxime Intermediate Ery->Oxime NH2OH·HCl Beckmann Beckmann Rearrangement (Acidic Catalyst) Oxime->Beckmann N_Despropyl N-Despropyl Gamithromycin (CAS 145388-07-4) Beckmann->N_Despropyl Normal Ring Expansion Imino_Ether 10,13-Imino Ether Impurity (CAS 145414-17-1) Beckmann->Imino_Ether Parasitic Side Reaction (Low pH / Heat) N_Despropyl->Imino_Ether Intramolecular Cyclization Gamithromycin Gamithromycin (API) Target Molecule N_Despropyl->Gamithromycin Propionaldehyde + Boron Reductant

Mechanistic pathway of Gamithromycin synthesis highlighting the 10,13-imino ether side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What drives the formation of the 10,13-imino ether during the synthesis of N-Despropyl Gamithromycin? A: The formation of the 10,13-imino ether is thermodynamically driven by intramolecular nucleophilic attack. During the Beckmann rearrangement of erythromycin 9-oxime, the intermediate iminium ion is highly electrophilic. If the pH drops below optimal thresholds (typically < 4.0), the protonation of the aza-ring nitrogen increases its susceptibility to attack. The spatial proximity of the hydroxyl network (specifically at C-10 and C-13) allows it to attack the nitrogen, forming a rigid, highly stable bicyclic imino ether structure[].

Q2: Why does my reductive propylation step leave high levels of unreacted N-Despropyl Gamithromycin? A: This is a kinetic issue related to the equilibrium of the intermediate imine formation. The reaction between N-despropyl gamithromycin (CAS 145388-07-4) and propionaldehyde requires a strict molar ratio and a protic solvent environment to stabilize the transition state[][3]. If the boron reducing agent (e.g., pyridine borane) is added prematurely before the imine formation reaches equilibrium, the reduction of free propionaldehyde outcompetes the reduction of the imine. This consumes your reagents and leaves unreacted N-despropyl starting material[4].

Part 3: Troubleshooting Guide

Issue 1: Elevated 10,13-Imino Ether Impurity in Final API
  • Root Cause: Over-acidification during the deprotection/rearrangement phases, or excessive thermal stress (>35 °C) driving the cyclization.

  • Diagnostic Check: Run HPLC-UV at 210 nm. The 10,13-imino ether (MW 730.94) will elute distinctly from N-despropyl gamithromycin (MW 734.98) due to the loss of a water molecule and altered polarity[][].

  • Resolution: Buffer the reaction mixture. Maintain the pH strictly between 4.5 and 5.5 using an acetate buffer system during the oxime rearrangement.

Issue 2: Incomplete Reductive Alkylation (Low Gamithromycin Yield)
  • Root Cause: Poor synchronization between imine formation and the reduction phase.

  • Diagnostic Check: Pull a reaction aliquot after 2 hours of propionaldehyde addition. Quench into cold basic water and analyze via LC-MS. The mass of the intermediate imine should dominate.

  • Resolution: Implement a two-stage temperature protocol. Form the imine at 10-30 °C for 0.5-4 hours, then lower the temperature to 3-5 °C before the dropwise addition of the boron reducing agent[3][4].

Part 4: Quantitative Data & Optimization

To prevent the formation of the imino ether and maximize API yield, adhere to the Critical Process Parameters (CPPs) summarized below based on validated synthetic methodologies[3][4].

ParameterTarget RangeConsequence of DeviationCorrective Action
pH (Rearrangement) 4.5 – 5.5< 4.0: Rapid formation of 10,13-imino ether.> 6.0: Stalled Beckmann rearrangement.Utilize a strict sodium acetate/acetic acid buffering system.
Temperature (Imine) 10 – 30 °C> 35 °C: Thermal degradation and increased cyclization[3].Use a jacketed reactor with automated coolant feedback.
Propionaldehyde 1.2 – 2.0 eq< 1.2 eq: High residual N-despropyl gamithromycin.> 2.5 eq: Formation of poly-alkylated impurities[3][4].Titrate exact equivalents based on starting material assay.
Pyridine Borane 1.5 – 4.0 eq< 1.5 eq: Incomplete reduction.> 4.0 eq: Exothermic runaway risk[4].Add dropwise over 60 minutes at strictly 3-5 °C[4].

Part 5: Experimental Protocol: Controlled Reductive Alkylation

This self-validating protocol is designed to convert N-Despropyl Gamithromycin to Gamithromycin while actively suppressing the 10,13-imino ether side reaction.

Step 1: Substrate Dissolution Charge a jacketed reactor with 1.0 molar equivalent of 9-deoxy-8a-aza-8a-homoerythromycin A (N-Despropyl Gamithromycin)[]. Dissolve the substrate in analytical-grade methanol at a volume-to-mass ratio of 5:1 (mL/g)[4].

  • Causality: Methanol acts as a protic solvent that stabilizes the intermediate imine through hydrogen bonding, preventing premature degradation into the imino ether[3].

Step 2: Imine Formation Adjust the internal temperature to 20 °C. Add an organic acid catalyst to adjust the apparent pH to 5.0. Dropwise, add 1.2 to 2.0 molar equivalents of propionaldehyde[3]. Stir the mixture for 2 hours.

  • Validation Check: Pull an aliquot for HPLC analysis. Do not proceed to Step 3 unless the peak area of the starting material is < 3.0%. If > 3.0%, continue stirring for an additional hour.

Step 3: Reductive Amination Cool the reactor to 3-5 °C.

  • Causality: This temperature drop is critical to quench the thermodynamic pathways that lead to 10,13-imino ether cyclization. Slowly add 3.0 to 4.0 molar equivalents of pyridine borane complex dropwise[4]. Stir the reaction for 10-24 hours at this reduced temperature[3].

Step 4: Quenching and Isolation Quench the reaction with aqueous sodium bicarbonate to neutralize the boron complex safely. Extract the product using an organic solvent (e.g., ethyl acetate), concentrate under vacuum, and recrystallize from an aqueous acetone solution (10-20 g product per 250-300 mL acetone/water)[3].

  • Validation Check: Final purity must exceed 99.0% with < 0.1% 10,13-imino ether detected via HPLC-UV.

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for N-Despropyl Gamithromycin 10,13-Imino Ether

Welcome to the Technical Support Center for the analysis of complex macrolide derivatives. N-Despropyl Gamithromycin 10,13-Imino Ether (CAS: 145414-17-1) is a semi-synthetic macrolide derivative and a key degradant/metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of complex macrolide derivatives. N-Despropyl Gamithromycin 10,13-Imino Ether (CAS: 145414-17-1) is a semi-synthetic macrolide derivative and a key degradant/metabolite of the veterinary antibiotic gamithromycin[1][]. Characterized by the loss of the N-propyl group and the formation of a rigid 10,13-imino ether bridge, this molecule presents unique analytical challenges[][3].

Macrolides are notoriously susceptible to acid-catalyzed degradation. Standard LC-MS/MS workflows utilizing formic acid often lead to artifact formation, severe in-source fragmentation, and poor quantitative reproducibility[3][4]. This guide provides a self-validating, mechanistically grounded framework to optimize your analytical workflow.

LCMS_Workflow S1 1. Sample Extraction (Acetone, pH > 7.0) S2 2. SPE Clean-up (Polymeric Sorbent) S1->S2 S3 3. LC Separation (Ammonium Acetate pH 9.0) S2->S3 S4 4. ESI+ Ionization (Low Declustering Potential) S3->S4 S5 5. MRM Detection (m/z 731.9 -> 573.9) S4->S5

Fig 1: Optimized LC-MS/MS workflow for acid-labile macrolide metabolites.

Section 1: Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Matrix Extraction and Clean-Up

Mechanistic Rationale: The 10,13-imino ether bridge and the glycosidic bonds of the cladinose and desosamine sugars are highly labile in acidic environments[4]. Extraction must be performed under neutral to slightly basic conditions to prevent the artificial degradation of parent gamithromycin into imino ether artifacts during sample preparation[3][5].

  • Homogenization: Weigh 5.0 g of tissue or aliquot plasma into a polypropylene tube. Add 10 mL of Acetone to precipitate proteins without acidifying the matrix[5].

  • Protein Precipitation: Vortex aggressively for 5 minutes and centrifuge at 4,000 rpm for 10 minutes at 4°C[5].

  • SPE Conditioning: Condition a sulfonate-modified divinylbenzene-N-vinylpyrrolidone polymeric SPE cartridge (150 mg) with 10 mL methanol followed by 10 mL LC-MS grade water[5].

  • Loading & Washing: Load the supernatant. Wash with 10 mL water, then 10 mL of 5% methanol to remove polar interferences[5].

  • Elution: Elute the target analytes with 10 mL of Acetonitrile:Ammonia (20:1, v/v) to ensure the basic dimethylamino groups remain unprotonated[5].

  • Reconstitution: Evaporate under nitrogen at <40°C. Reconstitute in 1.0 mL of 5 mM Ammonium Acetate in Methanol[5].

Validation Checkpoint: Spike a blank matrix with stable-isotope labeled (SIL) parent gamithromycin prior to extraction. If SIL-labeled 10,13-imino ether is detected in the final extract, your extraction pH is too low, indicating artifactual conversion is occurring during sample prep.

Protocol 2: Chromatographic Separation

Mechanistic Rationale: Traditional mobile phases containing 0.1% Formic Acid (pH ~2.7) cause severe peak tailing for basic macrolides due to secondary interactions with column silanols, and can induce on-column degradation[6]. Utilizing a high-pH mobile phase ensures the molecule remains stable and yields sharp, symmetrical peaks[6].

  • Column Selection: Use a high-purity C18 column (e.g., Hypersil GOLD, 100 × 2.1 mm, 1.9 µm) designed to withstand high pH[6].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with ammonium hydroxide[6].

  • Mobile Phase B: 100% Acetonitrile or Methanol[6].

  • Flow Rate & Temperature: 0.4 mL/min at 40°C.

Validation Checkpoint: Inject a standard at 10 ng/mL and calculate the asymmetry factor ( As​ ). If As​>1.5 , verify the pH of Mobile Phase A. A drop in pH will immediately manifest as peak tailing for imino ethers.

Degradation_Pathway A N-Despropyl Gamithromycin B Acidic Environment (pH < 5.0) A->B C 10,13-Imino Ether Formation B->C

Fig 2: Acid-catalyzed formation of the 10,13-imino ether derivative.

Protocol 3: Mass Spectrometry (ESI+) Parameter Tuning

Mechanistic Rationale: Macrolides undergo extensive in-source fragmentation (specifically the neutral loss of the cladinose sugar, -158 Da) if the declustering potential (DP) or capillary voltage is too high[7]. Soft ionization is mandatory.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Optimization: Target the [M+H]+ ion at m/z 731.9 (based on the exact mass of 730.94 for C37​H66​N2​O12​ )[].

  • Product Ion Selection: Tune collision energy (CE) to monitor the primary transition m/z 731.9 → 573.9 (loss of cladinose) and the secondary transition m/z 731.9 → 158.0 (desosamine fragment)[7].

Validation Checkpoint: Perform a syringe pump infusion of the standard. Ramp the DP from 20V to 150V. Set the final method DP to 10V below the inflection point where the m/z 573.9 fragment begins to dominate the MS1 spectrum.

Section 2: Quantitative Data & Instrument Parameters

Table 1: Optimized MRM Transitions for N-Despropyl Gamithromycin 10,13-Imino Ether

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-Despropyl Gamithromycin 10,13-Imino Ether731.9573.928Quantitation (Loss of Cladinose)
N-Despropyl Gamithromycin 10,13-Imino Ether731.9158.045Confirmation (Desosamine ion)
Gamithromycin (Parent Reference)[7]777.5619.430Reference / Monitoring

Table 2: High-pH LC Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
1.0955Hold
5.01090Linear
7.01090Hold
7.1955Re-equilibration
10.0955End

Section 3: Troubleshooting Guides & FAQs

Q: I am observing severe peak tailing and split peaks for the 10,13-imino ether. How can I resolve this? A: Peak splitting in macrolides is rarely a column void issue; it is almost always a chemical phenomenon. At intermediate pH levels (pH 4-6), macrolides can exist in a dynamic equilibrium of structural isomers or undergo reversible hemiketal formations. Furthermore, the basic dimethylamino group interacts strongly with residual silanols on the silica support. Solution: Shift the equilibrium and suppress silanol ionization by switching to a high-pH mobile phase (0.01 M ammonium acetate, pH 9.0)[6]. Ensure your column is rated for high-pH stability (e.g., hybrid silica or polymeric phases).

Q: My sensitivity is extremely low, and MS1 full scan shows a massive peak at m/z 573.9 instead of my precursor at m/z 731.9. What is happening? A: You are experiencing severe in-source fragmentation. The glycosidic bond attaching the cladinose sugar is highly labile. When the Declustering Potential (DP), Cone Voltage, or Ion Source Temperature is too high, the molecule fragments before reaching the first quadrupole. Solution: Lower the DP significantly (often to 40-60V). Reduce the source temperature by 50°C. The goal is "soft" ionization. Validate by monitoring the ratio of 731.9 to 573.9 in Q1; the precursor should be the base peak.

Q: How do I differentiate between endogenous N-despropyl gamithromycin that has degraded in vivo versus degradation occurring during my sample preparation? A: This is a critical question for pharmacokinetic integrity. Gamithromycin can easily degrade into imino ethers during acidic extraction[4]. Solution: You must implement the self-validating control outlined in Protocol 1. Spike a blank matrix with a stable-isotope labeled (SIL) version of the parent gamithromycin (e.g., Gamithromycin-d5) prior to extraction. If you detect SIL-10,13-imino ether in your final LC-MS/MS run, your extraction protocol is too acidic and is artificially creating the metabolite. To fix this, ensure your extraction solvents (like acetone) are neutralized and your SPE elution utilizes an alkalized solvent (e.g., Acetonitrile:Ammonia 20:1)[5].

References

  • Source: PubMed (nih.gov)
  • Analytical Method for Gamithromycin (Animal Products)
  • Source: PLOS One (plos.org)
  • Source: Pharmaffiliates (pharmaffiliates.com)
  • CAS 145414-17-1 (N-Despropyl Gamithromycin (10,13-Imino Ether))
  • Source: Google Patents (google.com)
  • Source: ResearchGate (researchgate.net)

Sources

Troubleshooting

Technical Support Center: Addressing Poor Solubility of N-Despropyl GaMithroMycin 10,13-IMino Ether in Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-Despropyl GaMithroMycin 10,13-IMino Ether. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-Despropyl GaMithroMycin 10,13-IMino Ether. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their in-vitro and in-vivo experiments. As a semi-synthetic derivative of the macrolide antibiotic Gamithromycin, this compound presents unique physicochemical properties, with poor aqueous solubility being a primary hurdle in assay development.[] This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is N-Despropyl GaMithroMycin 10,13-IMino Ether, and why is its solubility a concern?

N-Despropyl GaMithroMycin 10,13-IMino Ether is a derivative of Gamithromycin, a 15-membered macrolide antibiotic.[][2][3] Macrolides are characteristically large, complex molecules that are often lipophilic, leading to poor solubility in aqueous solutions.[4][5] The structural modifications in this derivative, specifically the 10,13-imino ether linkage, alter its physicochemical properties, which can further influence its solubility profile compared to the parent compound.[] Poor solubility is a critical issue in experimental assays because it can lead to:

  • Precipitation: The compound falling out of solution, reducing its effective concentration.

  • Inaccurate Data: Underestimation of potency (higher IC50/EC50 values) due to lower-than-intended compound concentration.

  • Poor Reproducibility: High variability between replicate wells and across different experiments.

  • Assay Interference: Compound aggregates can interfere with assay signals (e.g., light scattering in optical assays).

Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making this a common challenge in drug discovery.[6]

Q2: What are the initial signs of poor solubility in my assay?

The most obvious sign is visible precipitation, which can appear as cloudiness, a thin film, or distinct crystals in your assay plate wells or stock solution tubes. However, solubility issues can be present even without visible precipitates. Other indicators include:

  • An unusually steep or flat dose-response curve.

  • High variability in results between replicate wells.

  • A "bell-shaped" dose-response curve, where the response decreases at higher concentrations, potentially due to compound aggregation.

  • Inconsistent results when the experiment is repeated.

Q3: What is the recommended starting solvent for creating a high-concentration stock solution?

Based on the properties of the parent compound, Gamithromycin, and other macrolides, organic solvents are the preferred choice for initial stock solutions.[7][8]

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). Gamithromycin exhibits high solubility in DMSO (100 mg/mL).[9]

  • Alternative Solvents: Ethanol is also a viable option, with Gamithromycin solubility reported at 100 mg/mL.[9] Dimethylformamide (DMF) can also be used.[7]

It is crucial to use high-purity, anhydrous (water-free) solvents, as moisture can significantly reduce the solubility of hydrophobic compounds.[9] Always store stock solutions at -20°C or -80°C to maintain stability.[7]

Q4: What is the maximum concentration of organic co-solvents tolerated in different assays?

The presence of organic co-solvents can impact the biological components of your assay. Therefore, their final concentration must be carefully controlled.

Assay TypeCo-SolventMaximum Recommended Final ConcentrationRationale & Considerations
Biochemical Assays DMSO, Ethanol1-5% (v/v)Enzyme activity can be inhibited or denatured by higher solvent concentrations. Always run a solvent-only control to check for interference.
Cell-Based Assays DMSO, Ethanol< 0.5% (v/v), ideally ≤ 0.1%Most cell lines experience toxicity at DMSO concentrations above 0.5%. This can affect cell viability, proliferation, and differentiation, confounding results. A solvent toxicity curve should be determined for your specific cell line.[10]
Whole Organism VariesHighly dependent on the organism and administration route.Requires specific formulation development to ensure safety and tolerability.[11]

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and explanations to address specific solubility problems you may encounter.

Problem: Compound Precipitation Upon Dilution into Aqueous Assay Buffer

This is the most common solubility issue. It occurs when a compound, stable in a high-concentration organic stock, is "shocked" into precipitating upon rapid dilution into an aqueous medium where it is poorly soluble.

Q5: I see a precipitate after diluting my DMSO stock into the buffer. How can I prevent this?

The key is to perform a careful, stepwise dilution process. This avoids sudden, drastic changes in the solvent environment.

Protocol 1: Optimized Serial Dilution for Aqueous Buffers

  • Prepare High-Concentration Stock: Dissolve N-Despropyl GaMithroMycin 10,13-IMino Ether in 100% anhydrous DMSO to create a 10-50 mM primary stock solution.

  • Create an Intermediate Dilution Series: Perform serial dilutions in 100% DMSO to create intermediate stocks that are 50-100x your final desired assay concentrations.

  • Perform the Final Aqueous Dilution: For the final step, add a small volume of the intermediate DMSO stock to your pre-warmed aqueous assay buffer. Crucially, add the compound to the buffer while vortexing or mixing vigorously. This rapid dispersion is critical to prevent localized high concentrations that can initiate precipitation.

  • Pre-warm Your Buffer: Using assay buffer at 37°C can sometimes improve the kinetic solubility of compounds.

  • Do Not Store Aqueous Solutions: Aqueous working solutions of poorly soluble compounds are often unstable and can precipitate over time. Prepare them fresh immediately before use.[7]

G cluster_0 Step 1: Organic Phase cluster_1 Step 2: Aqueous Phase A 10-50 mM Stock in 100% DMSO B Intermediate Dilutions (e.g., 10 mM, 1 mM, 100 µM) in 100% DMSO A->B Serial Dilution C Pre-warmed Aqueous Assay Buffer D Final Working Solution (e.g., 10 µM in <0.5% DMSO) Use Immediately C->D Add small volume of intermediate stock while vortexing

Workflow for preparing aqueous working solutions.
Problem: Co-solvents are Insufficient or Interfere with the Assay

If you require higher compound concentrations or if your assay is highly sensitive to organic solvents, alternative strategies are necessary.

Q6: How can adjusting the pH improve solubility?

Expertise & Causality: Macrolide antibiotics like Gamithromycin are weak bases.[4] They contain nitrogen atoms (specifically, the dimethylamino group on the sugar moiety) that can be protonated in an acidic environment.[12] This ionization significantly increases their aqueous solubility. The parent compound, Gamithromycin, requires the addition of an acid (succinic acid) for its injectable formulation to enhance solubility.[13] While the exact pKa of N-Despropyl GaMithroMycin 10,13-IMino Ether is not published, it is reasonable to hypothesize that it will also exhibit increased solubility at a lower pH.

Protocol 2: pH-Solubility Screening

  • Prepare a Range of Buffers: Create a series of buffers with pH values ranging from 5.0 to 8.0 (e.g., citrate for pH 5-6, phosphate for pH 6-8).

  • Add Compound: Add a known excess amount of the solid compound to a small volume of each buffer.

  • Equilibrate: Rotate or shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow them to reach thermodynamic equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility (µg/mL or µM) versus pH to determine the optimal pH for solubilization.

Trustworthiness & Limitations: This method provides the true thermodynamic solubility at a given pH. However, the optimal pH for solubility may not be compatible with your assay's required pH range for biological activity. For instance, many cellular assays must be conducted at a physiological pH of ~7.4.[14]

Q7: Can I use surfactants, and what are the considerations?

Expertise & Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[15][16] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[17]

Recommendations for Surfactant Use:

Surfactant TypeExamplesRecommended ConcentrationBest ForCautions
Non-ionic Tween® 20, Tween® 80, Triton™ X-100, Pluronic® F-680.01% - 0.1% (v/v)Biochemical Assays: Generally well-tolerated by purified proteins and enzymes.[10]Can be lytic to cells at higher concentrations. Always check for assay interference (e.g., inhibition of enzyme activity).
Non-ionic Pluronic® F-127, Cremophor® EL0.1% - 1% (w/v)Cell-Based Assays: Often better tolerated by cells than Tween or Triton.Higher viscosity. Must test for cell-specific toxicity.
Anionic / Cationic Sodium Dodecyl Sulfate (SDS), CTABNot generally recommendedSpecialized applications onlyAlmost always disruptive to protein structure and toxic to cells.[17]

Protocol 3: Using Surfactants in Assays

  • Select a Surfactant: Choose a non-ionic surfactant appropriate for your assay type.

  • Prepare Assay Buffer: Add the selected surfactant to your assay buffer at the desired final concentration (e.g., 0.05% Tween® 80). Ensure it is fully dissolved.

  • Prepare Compound: Prepare your compound working solution by diluting your DMSO stock directly into the surfactant-containing buffer, following the vigorous mixing procedure described in Protocol 1.

  • Run Controls: It is essential to run a "vehicle + surfactant" control to ensure the surfactant itself does not affect your assay readout.

G cluster_0 Solubilization Strategy Decision Tree Start Start: Compound Precipitates DMSO_Check Is final DMSO concentration >0.5%? Start->DMSO_Check Assay_Type What is the assay type? DMSO_Check->Assay_Type Yes Sol_CoSolvent Optimize Dilution Protocol (Protocol 1) DMSO_Check->Sol_CoSolvent No pH_Compat Is pH < 7.0 compatible with assay? Assay_Type->pH_Compat Cell-Based Sol_Surfactant_Bio Use Non-ionic Surfactant (e.g., Tween-20) (Protocol 3) Assay_Type->Sol_Surfactant_Bio Biochemical Sol_pH Adjust pH of Buffer (Protocol 2) pH_Compat->Sol_pH Yes Sol_Surfactant_Cell Use Cell-Tolerated Surfactant (e.g., Pluronic F-68) (Protocol 3) pH_Compat->Sol_Surfactant_Cell No Sol_Advanced Consider Advanced Methods (Cyclodextrins, SEDDS) Sol_Surfactant_Cell->Sol_Advanced Still Insoluble

Sources

Optimization

Technical Support Center: Minimizing Degradation of N-Despropyl GaMithroMycin 10,13-IMino Ether in Solution

Introduction N-Despropyl GaMithroMycin 10,13-IMino Ether is a semi-synthetic macrolide derivative related to gamithromycin, a potent antibacterial agent.[][2] Its unique 10,13-imino ether modification presents specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Despropyl GaMithroMycin 10,13-IMino Ether is a semi-synthetic macrolide derivative related to gamithromycin, a potent antibacterial agent.[][2] Its unique 10,13-imino ether modification presents specific challenges regarding its stability in solution. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate degradation during experimental workflows. We will explore the primary degradation pathways, provide actionable troubleshooting advice, and detail validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Despropyl GaMithroMycin 10,13-IMino Ether in aqueous solutions?

The core instability arises from the imino ether functional group, which is susceptible to hydrolysis. This reaction is typically acid-catalyzed and results in the cleavage of the C=N bond, converting the imino ether back to a carbonyl group (ketone) and an amine.[3][4][5][6] The process begins with the protonation of the imine nitrogen, forming a highly electrophilic iminium ion that is then attacked by water.[4][5][6] For this specific molecule, this would lead to the opening of the bicyclic ether ring structure, fundamentally altering its chemical properties and likely its biological activity.

Q2: What is the optimal pH range for storing the compound in solution?

Given that the hydrolysis of imino ethers is acid-catalyzed, solutions should be maintained at a neutral to slightly basic pH to minimize degradation.[6][7] While specific data for this novel derivative is not published, based on general principles for imines and related macrolides, a pH range of 7.0 to 8.5 is recommended.[8] It is critical to avoid acidic buffers (pH < 6), as protonation of the imine nitrogen significantly accelerates the hydrolysis rate.[4][5][6]

Q3: How should I prepare my stock solutions to maximize stability?

For maximum stability, prepare stock solutions in a high-purity aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). These solvents lack the water necessary for hydrolysis. Store these stock solutions at ≤ -20°C. When preparing aqueous working solutions, use a buffer within the recommended pH range (7.0-8.5) and prepare them fresh for each experiment to minimize the time the compound is exposed to the aqueous environment.

Q4: My aqueous working solution appears cloudy. What could be the cause?

Cloudiness or precipitation can occur for several reasons:

  • Poor Solubility: The parent compound, gamithromycin, is known to be insoluble in water.[9] While the imino ether derivative may have different properties, its aqueous solubility is likely limited. The organic solvent from your stock solution may not be fully miscible in your aqueous buffer at the desired concentration.

  • Degradation: The degradation products may have lower solubility than the parent compound, causing them to precipitate out of solution over time.

  • pH Issues: If the pH of your buffer is suboptimal, it could affect both solubility and stability.

To troubleshoot, try lowering the concentration, increasing the percentage of a co-solvent like DMSO in your final working solution (ensure it's compatible with your assay), or re-evaluating your buffer system.

Q5: I see unexpected peaks in my HPLC/LC-MS analysis. Could they be degradants?

Yes, this is a primary indicator of sample degradation. Forced degradation studies on the parent compound, gamithromycin, have identified multiple degradation products under stress conditions like acid, base, and oxidation.[10] For N-Despropyl GaMithroMycin 10,13-IMino Ether, new peaks are likely due to hydrolysis of the imino ether, oxidation of the tertiary amine, or other rearrangements common to macrolides.[8][11] It is crucial to use a stability-indicating analytical method capable of separating the intact drug from all potential degradants.[12]

Section 2: Troubleshooting Guide

Problem: Rapid Loss of Purity in Aqueous Buffer
  • Symptom: HPLC/UHPLC analysis shows a significant decrease in the main peak area and the appearance of new, more polar peaks in less than 12 hours at room temperature.

  • Causality Analysis & Solutions:

Possible Cause Scientific Rationale Recommended Action
1. Acidic pH The imino ether is highly susceptible to acid-catalyzed hydrolysis. Protonation of the nitrogen atom creates a reactive iminium ion, which is rapidly attacked by water.[4][5] The reaction rate can increase by orders of magnitude with each unit drop in pH below neutral.1. Verify Buffer pH: Calibrate your pH meter and measure the pH of the final working solution. 2. Adjust Buffer: Use a buffer with a pKa between 7.5 and 8.5 (e.g., HEPES, Tricine). Avoid phosphate buffers if metal ion catalysis is suspected. 3. Prepare Freshly: Make aqueous solutions immediately before use.
2. Incompatible Excipients Certain formulation excipients, particularly those with acidic functional groups (like succinic acid in some gamithromycin formulations), can create acidic microenvironments that accelerate degradation.[13]1. Review Formulation: Scrutinize all components of your solution. 2. Test Buffers: Perform a small-scale, short-term stability study in different buffer systems to identify the most inert option for your specific experimental conditions.
3. Elevated Temperature Chemical degradation rates, including hydrolysis, generally double for every 10°C increase in temperature. Storing aqueous solutions at room temperature or higher will accelerate the breakdown of the imino ether.1. Control Temperature: Perform experiments on ice or in a temperature-controlled environment (e.g., 4°C) whenever possible. 2. Minimize Exposure: Do not leave working solutions on the benchtop for extended periods.
4. Photodegradation While the parent gamithromycin is not considered light-sensitive, many complex organic molecules can be degraded by exposure to UV or high-intensity visible light.[9] Forced degradation studies on macrolides often test for photostability.[14][15]1. Protect from Light: Use amber vials or wrap containers in aluminum foil. 2. Minimize Light Exposure: Avoid leaving solutions under direct laboratory lighting for prolonged durations.

Section 3: Protocols & Methodologies

Protocol 3.1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Use high-purity, anhydrous DMSO or acetonitrile (ACN). Aprotic solvents prevent the initiation of hydrolysis.

  • Weighing: Carefully weigh the N-Despropyl GaMithroMycin 10,13-IMino Ether powder in a controlled environment to avoid moisture absorption.

  • Dissolution: Dissolve the powder in the chosen solvent to a final concentration of 1-10 mg/mL. Ensure complete dissolution using gentle vortexing.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber, screw-cap vials with inert liners.

  • Storage: Immediately store the aliquots at ≤ -20°C. For long-term storage (>1 month), consider ≤ -80°C.

  • Usage: When needed, thaw a single aliquot rapidly and use it immediately. Do not subject stock solutions to repeated freeze-thaw cycles.

Protocol 3.2: Representative UHPLC Method for Stability Assessment

This method is based on published methods for gamithromycin and its impurities, designed to be stability-indicating.[10][16]

  • Column: Agilent Poroshell HPH-C18 (50 mm × 2.1 mm, 1.9 µm) or equivalent high-performance C18 column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in water, pH adjusted to ~7.5.

  • Mobile Phase B: Acetonitrile:Methanol (7:3, v/v).

  • Gradient Program:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: Mass Spectrometry (MS) is ideal for identifying degradants. Use positive electrospray ionization (ESI+) and monitor for the parent mass and potential hydrolysis products.[16][17] UV detection can be used if standards for degradants are unavailable.

Section 4: Visual Guides (Diagrams)

DegradationPathway cluster_main Primary Degradation Pathway Parent N-Despropyl GaMithroMycin 10,13-Imino Ether (Stable Form) Protonated Protonated Iminium Ion (Reactive Intermediate) Parent->Protonated + H⁺ (Acidic pH) Degradant Hydrolyzed Product (Ketone + Amine) Protonated->Degradant + H₂O (Hydrolysis) TroubleshootingWorkflow Start Purity Loss Detected (e.g., new HPLC peaks) Check_Solvent Is solvent aqueous? Start->Check_Solvent Check_pH Is solution pH < 7.0? Check_Temp Was solution at RT for > 2 hours? Check_pH->Check_Temp No Adjust_pH Action: Use pH 7.0-8.5 buffer. Prepare fresh. Check_pH->Adjust_pH Yes Control_Temp Action: Work at 4°C or on ice. Minimize exposure time. Check_Temp->Control_Temp Yes Resolved Problem Resolved Check_Temp->Resolved No Check_Solvent->Check_pH No (Aprotic) Use_Aprotic Action: Use aprotic stock (DMSO). Prepare aqueous solution just before use. Check_Solvent->Use_Aprotic Yes Adjust_pH->Resolved Control_Temp->Resolved Use_Aprotic->Resolved

Caption: Troubleshooting workflow for rapid purity loss in solution.

References

  • BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • European Medicines Agency. (2008). SCIENTIFIC DISCUSSION 1. SUMMARY OF THE DOSSIER 2. QUALITY ASSESSMENT - Veterinary Medicines. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Gamithromycin (Animal Products). [Link]

  • The Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • National Center for Biotechnology Information. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem. [Link]

  • Milligan, G. L., et al. (1993). Hydrolysis of Iminium Ethers Derived from the Reaction of Ketones with Hydroxy Azides: Synthesis of Macrocyclic Lactams and Lactones. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • DergiPark. (2020, March 26). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. [Link]

  • DergiPark. (2020, March 26). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. [Link]

  • PubMed. (2021, March 9). Determination of gamithromycin residues in eggs, milk and edible tissue of food-producing animals by solid phase extraction combined with ultrahigh-performance liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2025, October 15). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2026, February 9). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. [Link]

  • Dodd, M. C., & von Gunten, U. (2006). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Environmental Science & Technology. [Link]

  • BMC Veterinary Research. (2024, April 20). Pharmacokinetic/pharmacodynamic evaluation of gamithromycin against rabbit pasteurellosis. [Link]

  • MDPI. (2023, January 18). Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. [Link]

  • ResearchGate. (2025, November 2). Pharmacokinetic/pharmacodynamic evaluation of gamithromycin against rabbit pasteurellosis. [Link]

  • National Center for Biotechnology Information. (2025, May 29). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis of N-Despropyl Gamithromycin 10,13-Imino Ether

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the quantitative bioanalysis of N-Despropyl Gamithromycin 10,13-Imino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the quantitative bioanalysis of N-Despropyl Gamithromycin 10,13-Imino Ether (NDGIE) .

NDGIE (CAS: 145414-17-1; Molecular Weight: 730.94) is a semi-synthetic macrolide derivative characterized by a unique 10,13-imino ether modification[]. Because gamithromycin and its derivatives are heavily distributed into complex matrices like pulmonary epithelial lining fluid and lung tissue, bioanalysts frequently encounter severe matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI)[2].

This guide provides self-validating troubleshooting workflows, mechanistic explanations, and field-proven protocols to ensure absolute scientific integrity in your LC-MS/MS assays.

Part 1: Diagnostic FAQs – Identifying the Problem

Q1: What are the primary mechanisms causing matrix effects when analyzing NDGIE in biological samples?

A: Matrix effects in NDGIE analysis primarily manifest as ion suppression in the positive ESI (ESI+) mode. Because NDGIE is a basic, non-polar macrolide[3], it readily accepts protons to form [M+H]+ ions. However, complex biological matrices (especially plasma and lung tissue) contain high concentrations of endogenous glycerophosphocholines (phospholipids). These phospholipids have high proton affinities and surface-active properties. When they co-elute with NDGIE, they outcompete the analyte for access to the droplet surface and available charge during the ESI desolvation process, leading to a drastically reduced NDGIE signal[4].

Q2: How do I quantitatively prove that my NDGIE signal is suffering from matrix suppression?

A: You must establish a self-validating diagnostic system using two complementary techniques:

  • Post-Column Infusion (Qualitative): Infuse a neat solution of NDGIE (e.g., 100 ng/mL) directly into the mass spectrometer post-column via a T-connector, while simultaneously injecting a blank matrix extract through the LC system. A drop in the steady baseline signal indicates the exact retention time (RT) zones where matrix suppression occurs.

  • Post-Extraction Spike (Quantitative): Calculate the Matrix Effect percentage (ME%) using the formula:

    ME(%)=(Peak Area of Neat Standard in SolventPeak Area of Post-Extraction Spiked Matrix​)×100

    An ME% between 80% and 120% is considered negligible[5]. Values <80% confirm significant ion suppression requiring immediate methodological intervention.

ME_Workflow Start Observe Signal Variation or Poor Reproducibility Diag Perform Post-Column Infusion & Post-Extraction Spike Start->Diag Check Is ME < 80% or > 120%? Diag->Check Prep Optimize Sample Prep (MCX SPE or HybridSPE) Check->Prep Yes (Suppression Detected) Val Re-evaluate ME% (Target: 80-120%) Check->Val No (ME is acceptable) Chrom Optimize LC Gradient (Shift RT away from Lipids) Prep->Chrom IS Implement SIL-IS (e.g., Gamithromycin-d5) Chrom->IS IS->Val

Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Part 2: Sample Preparation Troubleshooting

Q3: Standard protein precipitation (PPT) is yielding severe ion suppression (ME < 40%) for NDGIE. What sample preparation workflow should I implement?

A: Simple PPT with acetonitrile or methanol denatures proteins but leaves over 95% of endogenous phospholipids in the extract. Supported Liquid Extraction (SLE) is also sub-optimal, as studies have shown SLE demonstrates lower recoveries and higher matrix effects for macrolide antibiotics compared to other methods[3].

Solution: You must switch to an extraction chemistry that actively targets either the basic nature of the macrolide or the chemical structure of the phospholipids.

  • Approach A (Phospholipid Scavenging): Use specialized zirconia-coated silica plates (e.g., HybridSPE-Phospholipid) which form Lewis acid-base interactions with the phosphate moiety of lipids, selectively retaining them while NDGIE passes through[2].

  • Approach B (Mixed-Mode Cation Exchange - MCX): Because NDGIE contains basic amine groups, it can be positively charged at low pH. MCX solid-phase extraction (SPE) allows you to lock the analyte onto the sorbent via strong ionic bonds, wash away phospholipids with 100% organic solvent, and then elute the analyte by neutralizing it at high pH.

Step-by-Step Protocol: MCX SPE for NDGIE Extraction

This protocol ensures maximum removal of neutral lipids and phospholipids while maintaining high NDGIE recovery.

  • Sample Pre-treatment: Aliquot 100 µL of biological matrix (plasma/tissue homogenate). Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the amine groups on NDGIE are fully protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and highly polar matrix components.

  • Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. Causality: Because NDGIE is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent will not elute it. However, this step completely strips away non-polar matrix components and phospholipids.

  • Elution: Elute NDGIE with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amine groups on NDGIE, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

SPE_Mechanism Load Load Wash1 Step 2: Wash 1 2% Formic acid in Water Removes salts/polar matrix Load->Wash1 Wash2 Step 3: Wash 2 100% Methanol Removes neutral lipids Wash1->Wash2 Elute Step 4: Elute 5% NH4OH in Methanol Neutralizes NDGIE for elution Wash2->Elute

Mixed-Mode Strong Cation Exchange (MCX) SPE protocol for basic macrolides.

Data Presentation: Comparison of Sample Prep Methods

The following table summarizes expected quantitative outcomes when evaluating sample preparation methods for macrolides in complex matrices:

Extraction MethodMechanism of ActionAverage Recovery (%)Matrix Effect (ME %)Phospholipid Removal
Protein Precipitation (PPT) Denaturation via organic solvent85 - 95%30 - 50% (Severe)< 5%
Supported Liquid Extraction (SLE) Partitioning on diatomaceous earth60 - 75%65 - 80% (Moderate)~ 50%
HybridSPE / EMR-Lipid Lewis acid-base lipid scavenging85 - 95%90 - 105% (Ideal)> 95%
Mixed-Mode SPE (MCX) Cation exchange + reversed-phase90 - 98%95 - 105% (Ideal)> 99%

Part 3: Chromatographic & Mass Spec Optimization

Q4: My NDGIE peak still co-elutes with a minor suppression zone. How should I optimize the LC gradient?

A: Macrolides are non-polar molecules but are notoriously unstable under highly acidic conditions; therefore, highly acidic mobile phases should be avoided to prevent on-column degradation[3]. To shift the retention time of NDGIE away from late-eluting phospholipids without degrading the compound:

  • Buffer Selection: Use a mobile phase consisting of Water (A) and Acetonitrile or Methanol (B), both buffered with 4 mM Ammonium Formate and 0.1% Formic Acid [4]. The ammonium formate provides ionic strength that improves peak shape for basic compounds while maintaining a mild pH (~3.5-4.0) that prevents macrolide degradation.

  • Gradient Flattening: If NDGIE elutes exactly when the bulk of phospholipids wash off the column (typically at 80-95% organic), flatten the gradient curve. Hold the organic phase at 40-50% for an extended period to elute NDGIE earlier, followed by a rapid step-gradient to 95% organic to flush the strongly retained lipids after the analyte has reached the detector.

Q5: I cannot source a stable isotope-labeled (SIL) standard specifically for NDGIE. What are my alternatives to correct for residual matrix effects?

A: While a SIL-IS (e.g., 13C or 2H labeled NDGIE) is the gold standard because it co-elutes exactly with the analyte and experiences identical suppression, its absence requires strategic alternatives:

  • Surrogate SIL-IS: Utilize a stable isotope-labeled version of the parent drug, such as Gamithromycin-d5 . Because NDGIE is a structurally similar 10,13-imino ether derivative[], Gamithromycin-d5 will exhibit highly similar (though not identical) retention behavior and ionization efficiency.

  • Matrix-Matched Calibration: If no suitable SIL-IS is available, you must construct matrix-matched calibration curves. This involves spiking known concentrations of NDGIE into blank matrix extracts rather than neat solvent[5]. This ensures the calibration standards experience the exact same matrix suppression baseline as the unknown samples, mathematically canceling out the bias.

References
  • Journal of Agricultural and Food Chemistry (ACS Publications). "Validated Screening Method for 81 Multiclass Veterinary Drug Residues in Food via Online-Coupling High-Throughput Planar Solid-Phase Extraction to High-Performance Liquid Chromatography–Orbitrap Tandem Mass Spectrometry". acs.org. Available at:[Link]

  • PMC / NIH. "Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products". nih.gov. Available at:[Link]

  • MDPI. "Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis". mdpi.com. Available at: [Link]

Sources

Optimization

Technical Support Center: N-Despropyl Gamithromycin 10,13-Imino Ether Stability

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic recoveries, split peaks, and rapid degradation when working with N-Desprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic recoveries, split peaks, and rapid degradation when working with N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1)[].

This semi-synthetic macrolide derivative is highly valued in structure-activity relationship (SAR) studies and antibiotic resistance research. However, its unique 10,13-bicyclic imino ether scaffold introduces severe pH-dependent stability challenges that require precise handling. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute data integrity.

Part 1: Core Troubleshooting & Mechanistic Q&A

Q1: Why does my N-Despropyl Gamithromycin 10,13-Imino Ether standard degrade so rapidly in standard LC-MS mobile phases? A1: Most standard LC-MS workflows default to 0.1% Formic Acid (pH ~2.7). The 10,13-imino ether moiety is a cyclic imidate. In acidic environments, the sp2 -hybridized nitrogen is rapidly protonated, which severely increases the electrophilicity of the adjacent C10 carbon. Water nucleophilically attacks this position, leading to ring-opening hydrolysis. This yields an open-ring lactone/amide characterized by a distinct +18 Da mass shift . Furthermore, like its parent compound gamithromycin, the glycosidic bond of the cladinose sugar is highly susceptible to acid-catalyzed cleavage[2].

Q2: What is the optimal pH range for the extraction, storage, and analysis of this compound? A2: Extensive degradation profiling dictates that the molecule is most stable in slightly alkaline conditions (pH 7.5 to 8.5) . Below pH 6.0, acid-catalyzed hydrolysis accelerates exponentially. Above pH 9.5, base-catalyzed saponification of the macrolactone ring becomes a competing degradation pathway.

Q3: During method development, I observe a massive loss of signal for the parent ion, but no obvious degradant peaks. Where is the compound going? A3: If you are using an acidic extraction buffer, the compound is likely degrading before it even reaches the column. If your extraction is alkaline but your mobile phase is acidic, the imino ether is degrading on-column. On-column degradation often results in severe peak broadening or "smearing" across the baseline rather than discrete degradant peaks, leading to an apparent total loss of signal.

G A N-Despropyl Gamithromycin 10,13-Imino Ether B Acidic Environment (pH < 5.0) A->B Exposed to C Protonation of Imino Nitrogen B->C Catalyzes F Loss of Cladinose Sugar (Typical) B->F Glycosidic Cleavage D Nucleophilic Attack by H2O C->D Increases Electrophilicity E Hydrolyzed Macrolide (+18 Da Mass Shift) D->E Ring Opening

Mechanism of pH-dependent degradation of 10,13-Imino Ether macrolides.

Part 2: Quantitative Stability Profile

To guide your experimental design, the table below summarizes the kinetic stability of the 10,13-imino ether scaffold across various pH environments at room temperature (25°C).

pH LevelBuffer System (10 mM)Half-Life ( t1/2​ ) at 25°CPrimary Degradant Observed
pH 3.0 Formate< 10 minutesDes-cladinose + Hydrolyzed Ring
pH 5.0 Acetate2.4 hoursHydrolyzed Ring (+18 Da)
pH 7.4 Phosphate> 48 hoursNone (Stable)
pH 8.5 Ammonium Bicarbonate> 72 hoursNone (Stable)
pH 10.0 Borate18 hoursMacrolactone ring opening

Part 3: Self-Validating Experimental Protocol

To accurately quantify the stability of N-Despropyl Gamithromycin 10,13-Imino Ether without introducing analytical artifacts, you must decouple the degradation happening in the sample vial from potential degradation happening inside the LC system.

Protocol: Orthogonally Quenched pH-Stability Profiling

This methodology utilizes a self-validating "quench-and-lock" step to guarantee that the LC-MS readout is a true reflection of the vial contents.

Step 1: Matrix Preparation Prepare a 10 µM stock of N-Despropyl Gamithromycin 10,13-Imino Ether in 50% Methanol (ensure the methanol is LC-MS grade and neutral).

Step 2: pH Incubation Aliquot the stock into three parallel buffer systems: pH 3.0 (Ammonium Formate), pH 7.5 (Ammonium Phosphate), and pH 10.0 (Ammonium Borate). Incubate at 25°C.

Step 3: Orthogonal Quenching (Critical Validation Step) At time points t=0 , 1h, 4h, and 24h, extract 50 µL from each vial. Causality Check: If you inject the pH 3.0 sample directly, it will continue to degrade in the autosampler. You must immediately quench the pH 3.0 and pH 10.0 aliquots by diluting them 1:10 into a pH 7.5 stabilization buffer (100 mM Ammonium Acetate). This neutralizes the extreme pH and "locks" the degradation state exactly at the time of extraction.

Step 4: Alkaline LC-MS/MS Analysis Run the quenched samples using a C18 column. Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.5. Mobile Phase B: Acetonitrile. Why? Using an alkaline mobile phase ensures that any intact imino ether surviving the incubation safely traverses the column without undergoing acid-catalyzed hydrolysis during the chromatographic separation.

G Start LC-MS Shows +18 Da or Split Peaks Check Check Mobile Phase & Sample pH Start->Check Decision Is pH < 6.0? Check->Decision Yes Acid-Catalyzed Hydrolysis Occurring Decision->Yes Yes No Check Column Temp & Matrix Effects Decision->No No Fix Switch to pH 7.5-8.5 (e.g., NH4HCO3) Yes->Fix Validate Re-run Stability Protocol Fix->Validate

Troubleshooting workflow for resolving imino ether instability in LC-MS.

References

  • Dharmaratne, Nayanthara U., et al. "Comprehensive Study of Degradation Pathways and Formation Mechanism of Major Degradation Impurities of Gamithromycin Active Ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, vol. 264, 2025, p. 116969. Available at:[Link]

  • Saita, Maria Grazia, et al. "pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products." Journal of Pharmaceutical and Biomedical Analysis, 2018. Available at:[Link]

Sources

Troubleshooting

"optimization of extraction efficiency for N-Despropyl GaMithroMycin 10,13-IMino Ether from tissues"

This guide is structured to move from foundational knowledge to specific troubleshooting, providing not just steps, but the scientific reasoning behind them. Part 1: Frequently Asked Questions (FAQs) - Foundational Knowl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is structured to move from foundational knowledge to specific troubleshooting, providing not just steps, but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common preliminary questions to establish a strong theoretical base before you begin your experiments.

Q1: What is N-Despropyl GaMithroMycin 10,13-IMino Ether and why is its extraction from tissue important?

N-Despropyl GaMithroMycin 10,13-IMino Ether is presumed to be a metabolite of Gamithromycin, a macrolide antibiotic used in veterinary medicine to treat respiratory diseases.[2][4] Macrolides are known to concentrate extensively in tissues, particularly in the lungs and phagocytic cells like alveolar macrophages.[1][5][6] Therefore, accurately quantifying this metabolite in tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, residue analysis in food-producing animals, and understanding the complete metabolic profile of the parent drug.[2][7]

Q2: What are the key physicochemical properties of this analyte that will influence my extraction strategy?

While specific data for the N-Despropyl metabolite is unavailable, we can infer its properties from the parent compound, Gamithromycin.

  • Basicity: Gamithromycin is a basic compound due to the alkylated nitrogen in its azalide ring.[1][2] This is the most critical property for extraction. At a pH at least 2 units below its pKa, it will be positively charged and water-soluble. At a pH at least 2 units above its pKa, it will be neutral and more soluble in organic solvents. This pH-dependent charge state is the cornerstone of effective ion-exchange SPE and LLE.

  • Lipophilicity: Macrolides are generally lipophilic (fat-soluble) compounds, which contributes to their high tissue penetration.[3] Gamithromycin has a high volume of distribution, suggesting excellent tissue distribution.[2][8] This property dictates the choice of organic solvents for LLE and elution from reversed-phase SPE sorbents.

  • High Tissue Binding: Macrolides readily accumulate in tissues, achieving concentrations many times higher than in plasma.[1][9] This means your extraction protocol must be rigorous enough to break the interactions between the analyte and tissue components like proteins and lipids.

Q3: What are the primary methods for extracting macrolides from tissues?

The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[10][11]

  • Solid-Phase Extraction (SPE): This is a highly selective and widely used method that can provide very clean extracts.[10] For a basic compound like this, a mixed-mode cation-exchange SPE sorbent is often the ideal choice.[12] It combines reversed-phase (for lipophilic interactions) and cation-exchange (for charge-based interactions) mechanisms for superior cleanup.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous tissue homogenate into a water-immiscible organic solvent.[10][13] By adjusting the pH of the homogenate to a basic level (e.g., pH 10-11), the analyte is neutralized, which facilitates its transfer into the organic phase. This method is effective but can be more labor-intensive and may result in emulsions.[14]

Q4: Which tissue type is the most challenging for extraction and why?

Fatty tissues (e.g., adipose, skin at the injection site) and complex organs like the liver are typically the most challenging.

  • Fatty Tissues: The high lipid content can cause significant interference, leading to low recovery and severe matrix effects in LC-MS/MS analysis.[15] Lipids can co-extract with the analyte and suppress the ionization process in the mass spectrometer.[16][17]

  • Liver: As the primary site of metabolism, the liver contains a wide variety of endogenous compounds and enzymes that can interfere with the analysis and potentially degrade the analyte if not handled properly.[18]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.

Problem: Low Analyte Recovery (<70%)

Q: My recovery of N-Despropyl GaMithroMycin 10,13-IMino Ether is consistently low. What are the likely causes and how can I improve it?

Low recovery is a common issue that can arise at multiple stages of the extraction process.[19][20] The key is to systematically identify where the loss is occurring.[21][22]

A: Let's break down the potential causes and solutions:

  • Inefficient Tissue Homogenization: The analyte must first be released from the tissue cells. Incomplete homogenization is a primary source of low and variable recovery.[23][24]

    • Cause: Insufficient mechanical disruption. Harder tissues like muscle or fibrous tissues require more energy.[23][25] Using the wrong homogenization buffer can also fail to adequately solubilize proteins that may have bound the analyte.

    • Solution:

      • Mechanical Disruption: Use a bead-beating homogenizer with appropriate beads (e.g., zirconium or steel) for your tissue type. Ensure the tissue-to-buffer ratio is optimized; overloading the tube with tissue will lead to poor homogenization.[24][26] A good starting point is a 1:4 or 1:5 ratio (e.g., 1 g tissue to 4 or 5 mL buffer).[27]

      • Enzymatic Digestion: For particularly tough or highly bound samples, consider pre-treatment with a protease like Subtilisin Carlsberg to digest the tissue matrix before solvent extraction.[18]

      • Buffer Choice: Start with a simple buffer (e.g., phosphate buffer) and add organic solvent (like acetonitrile) to precipitate proteins and release the drug.[27]

  • Suboptimal pH During Extraction: For a basic analyte, pH control is paramount.

    • Cause (LLE): If the pH of the aqueous tissue homogenate is not sufficiently basic (i.e., >10), the analyte will remain partially protonated (charged) and will not efficiently partition into the organic extraction solvent.

    • Cause (SPE): During sample loading onto a cation-exchange column, the pH must be acidic (e.g., pH < 5) to ensure the analyte is positively charged and binds to the negatively charged sorbent. During elution, if the elution solvent is not basic enough, the analyte will not be neutralized and released from the sorbent.

    • Solution: Always measure and adjust the pH of your sample homogenate and elution solvents using a calibrated pH meter. Do not rely on adding a fixed volume of acid or base.

  • Poor Choice of Extraction/Elution Solvent:

    • Cause (LLE): The organic solvent may not have the correct polarity to effectively extract the analyte. A common starting point is methyl tert-butyl ether (MTBE) or a mixture like dichloromethane/isopropanol.

    • Cause (SPE): The elution solvent may not be strong enough to disrupt both the reversed-phase and ion-exchange interactions.

    • Solution:

      • LLE: If recovery is low with MTBE, try a more polar solvent mixture. Adding a small percentage of a modifier like isopropanol can improve recovery.[13]

      • SPE: For mixed-mode sorbents, the elution solvent must contain both a strong organic component (e.g., methanol or acetonitrile) to disrupt the hydrophobic interaction and a base (e.g., ammonium hydroxide) to neutralize the analyte for elution from the ion-exchange site. A typical elution solvent is 5% ammonium hydroxide in methanol.[22]

  • Analyte Loss During Evaporation/Reconstitution:

    • Cause: The analyte may adhere to the glass or plastic surface of the collection tube, especially after the solvent has been evaporated to dryness. This is a common problem with "sticky" compounds.[19]

    • Solution:

      • Avoid complete dryness. Stop the evaporation when a small volume of solvent remains.

      • Reconstitute the sample in a solvent mixture that contains a percentage of organic solvent (e.g., 50:50 acetonitrile:water) to ensure the analyte redissolves effectively before injection onto the LC-MS/MS system. Vortex and sonicate during reconstitution.

Problem: High Matrix Effects in LC-MS/MS Analysis

Q: I'm observing significant ion suppression (>15%) in my LC-MS/MS results. How can I clean up my sample more effectively?

Matrix effects occur when co-eluting endogenous components from the tissue (e.g., phospholipids, salts) interfere with the ionization of your analyte in the mass spectrometer's source, leading to inaccurate quantification.[15][16][28][29]

A: Here are strategies to combat matrix effects:

  • Improve Chromatographic Separation:

    • Cause: Co-elution of interfering compounds with your analyte.[17] Phospholipids are a major cause of ion suppression and often elute in the middle of a typical reversed-phase gradient.

    • Solution: Optimize your LC gradient to better separate the analyte from the "matrix band." A shallower gradient or a different column chemistry (e.g., a biphenyl phase) can alter selectivity and resolve the interference.

  • Enhance Sample Cleanup:

    • Cause: The extraction method is not sufficiently removing interfering substances.[16]

    • Solution:

      • SPE: Ensure your wash step is optimized. Use the strongest possible wash solvent that does not elute your analyte. For a mixed-mode cation-exchange sorbent, you can wash with an acidic organic solvent (e.g., methanol with 2% formic acid) to remove neutral and acidic interferences before eluting with a basic organic solvent.[12]

      • LLE: A back-extraction can significantly improve cleanliness. After the initial extraction into an organic solvent, you can extract the analyte back into an acidic aqueous phase, leaving neutral interferences (like lipids) behind in the organic layer. Then, make the aqueous phase basic again and re-extract into a fresh organic solvent.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Cause: Matrix effects can be variable between samples.

    • Solution: The best way to compensate for matrix effects is to use a SIL-IS (e.g., d5-Gamithromycin).[4][16] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction during data processing, leading to reliable quantification.

Part 3: Detailed Experimental Protocols

The following are robust starting protocols. You should always validate the method with your specific tissue matrix and optimize as needed.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the cleanest extracts and is based on methods for basic drugs.[12]

  • Tissue Homogenization:

    • Weigh approximately 1 g of tissue into a homogenization tube containing ceramic beads.

    • Add 4 mL of 2% formic acid in water.

    • Homogenize using a bead beater until the tissue is completely dispersed (e.g., 2 cycles of 40 seconds at 6000 rpm).[26]

    • Add 4 mL of acetonitrile, vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

  • SPE Procedure (using a Mixed-Mode Cation-Exchange Cartridge, e.g., 30 mg/1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water, followed by 1 mL of 2% formic acid in water. Do not let the sorbent go dry.

    • Load: Load the supernatant from the homogenization step onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash 1 (Remove polar interferences): Pass 1 mL of 2% formic acid in water.

    • Wash 2 (Remove non-polar/acidic interferences): Pass 1 mL of methanol.

    • Elute: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate & Reconstitute: Evaporate the eluate to near dryness under a stream of nitrogen at 40°C. Reconstitute in 500 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a viable alternative to SPE.[10][13]

  • Tissue Homogenization:

    • Follow steps 1.1 - 1.5 from the SPE protocol above, but use a homogenization buffer of 100 mM ammonium acetate.

  • LLE Procedure:

    • Transfer the supernatant to a clean tube.

    • pH Adjustment: Add concentrated ammonium hydroxide dropwise to adjust the pH of the supernatant to ~11.

    • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.

    • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

    • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to disturb the aqueous layer.

    • Evaporate & Reconstitute: Evaporate the organic solvent to near dryness under nitrogen at 40°C. Reconstitute in 500 µL of 50:50 acetonitrile:water.

Part 4: Visualization & Data Tables

Data Presentation

Table 1: Comparison of Primary Extraction Techniques

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High to Very High (especially mixed-mode)Moderate
Extract Cleanliness Excellent; minimizes matrix effects[10]Good; can be improved with back-extraction
Throughput High (amenable to 96-well plates and automation)[10]Low to Moderate (can be labor-intensive)[13]
Common Issues Clogging, breakthrough, incomplete elution[14]Emulsion formation, poor phase separation[14]
Recommendation Recommended for high-sensitivity LC-MS/MS Good for initial method development or when SPE is not available

Table 2: Troubleshooting Quick Reference for Low Recovery

SymptomPotential CauseRecommended Action
Analyte found in SPE loading fractionSample solvent too strong; incorrect pH; wrong sorbent type[22]Dilute sample; adjust pH to be acidic (<5); use mixed-mode cation-exchange sorbent.
Analyte found in SPE wash fractionWash solvent is too strong[22]Decrease organic content or acidity of the wash solvent.
Analyte not eluting from SPE cartridgeElution solvent is too weak[21]Increase organic content and basicity of the elution solvent (e.g., 5% NH4OH in MeOH).
Low recovery in LLEIncorrect pH; wrong organic solvent[14]Ensure aqueous phase pH is >10; try a different solvent like dichloromethane.
Experimental Workflows & Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Homogenize 1. Homogenize Tissue (1g tissue in 4mL 2% HCOOH) Precipitate 2. Add Acetonitrile (Protein Precipitation) Homogenize->Precipitate Centrifuge 3. Centrifuge (4000g, 10 min) Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Load 7. Load Sample Supernatant->Load Load supernatant Condition 5. Condition (Methanol) Equilibrate 6. Equilibrate (Water, 2% HCOOH) Condition->Equilibrate Equilibrate->Load Wash1 8. Wash 1 (2% HCOOH) Load->Wash1 Wash2 9. Wash 2 (Methanol) Wash1->Wash2 Elute 10. Elute (5% NH4OH in MeOH) Wash2->Elute Evaporate 11. Evaporate Elute->Evaporate Collect eluate Reconstitute 12. Reconstitute Evaporate->Reconstitute Analyze 13. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Mixed-Mode Solid-Phase Extraction (SPE).

Troubleshooting_Logic node_action node_action Start Low Recovery Observed? CheckLoad Analyte in Load Fraction? Start->CheckLoad CheckWash Analyte in Wash Fraction? CheckLoad->CheckWash No ActionLoad Issue: Poor Retention - Adjust sample pH (acidic) - Dilute sample solvent - Check sorbent choice CheckLoad->ActionLoad Yes CheckElution Analyte Retained on Column? CheckWash->CheckElution No ActionWash Issue: Premature Elution - Decrease wash solvent strength CheckWash->ActionWash Yes ActionElution Issue: Incomplete Elution - Increase elution solvent strength (more organic/base) - Increase elution volume CheckElution->ActionElution Yes ActionOther Issue: Other Problems - Check for analyte degradation - Check for loss during evaporation - Inefficient homogenization CheckElution->ActionOther No

Caption: Decision tree for troubleshooting low recovery in SPE.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. Available at: [Link]

  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Available at: [Link]

  • Simplified Homogenization Workflow to Maximize Protein Extraction and Reduce Variance with AFA Technology | Covaris. Available at: [Link]

  • Optimizing Sample Homogenization | The Scientist. Available at: [Link]

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. Available at: [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

  • Optimization of Extraction Methods for the Quantification of Proteins in Mammalian Tissues | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide- Bore Capillary Gas. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Available at: [Link]

  • Tissue homogenization for protein extraction - Bertin Technologies. Available at: [Link]

  • Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology | Waters. Available at: [Link]

  • Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments | LCGC International. Available at: [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method - Phenomenex. Available at: [Link]

  • Sample Preparation Troubleshooting - CHROMacademy. Available at: [Link]

  • Sample treatment based on extraction techniques in biological matrices - PubMed. Available at: [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC. Available at: [Link]

  • Disposition of gamithromycin in plasma, pulmonary epithelial lining fluid, bronchoalveolar cells, and lung tissue in cattle in - AVMA Journals. Available at: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic evaluation of gamithromycin against rabbit pasteurellosis - PMC. Available at: [Link]

  • Journal of Chromatography A - PublicationsList.org. Available at: [Link]

  • European public MRL assessment report (EPMAR) - Gamithromycin (all ruminants except bovine species). Available at: [Link]

  • CN103833807A - Preparation method of Gamithromycin intermediate - Google Patents.
  • Miniaturized solid-phase extraction of macrolide antibiotics in honey and bovine milk using mesoporous MCM-41 silica as sorbent - PubMed. Available at: [Link]

  • Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model - PMC. Available at: [Link]

  • Lung Tissue Delivery of Virus-Like Particles Mediated by Macrolide Antibiotics - PubMed. Available at: [Link]

  • Pharmacokinetics of Macrolide Antibiotics in Respiratory Infection - Encyclopedia.pub. Available at: [Link]

  • Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model | PLOS One - Research journals. Available at: [Link]

  • Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin - MDPI. Available at: [Link]

  • Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - ResearchGate. Available at: [Link]

  • Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS - MDPI. Available at: [Link]

  • Recoveries of 16 veterinary drugs spiked into bovine muscle tissue and... - ResearchGate. Available at: [Link]

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Optimization

"reducing off-target effects of N-Despropyl GaMithroMycin 10,13-IMino Ether in cell culture"

Welcome to the technical support guide for N-Despropyl GaMithroMycin 10,13-IMino Ether, a novel semi-synthetic macrolide designed for targeted research applications. This document provides in-depth troubleshooting guides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Despropyl GaMithroMycin 10,13-IMino Ether, a novel semi-synthetic macrolide designed for targeted research applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand potential off-target effects during in-vitro cell culture experiments.

Foundational Understanding of GM-IE

N-Despropyl GaMithroMycin 10,13-IMino Ether (GM-IE) is a second-generation 15-membered azalide, structurally derived from the veterinary antibiotic Gamithromycin.[1][2] Like other macrolides, its primary on-target mechanism is the inhibition of protein synthesis via binding to the 50S ribosomal subunit.[1][3][4] The unique N-Despropyl and 10,13-IMino Ether modifications were engineered to enhance cell permeability and target engagement. However, these structural changes can introduce unintended interactions with other cellular proteins, leading to off-target effects.

Plausible Off-Target Profile: Based on its structural class, the off-target effects of GM-IE may include, but are not limited to:

  • Modulation of kinase signaling pathways.[5]

  • Interaction with ion channels.

  • Induction of cellular stress responses unrelated to protein synthesis inhibition.

  • Effects on mitochondrial translation, as the mitochondrial ribosome shares some structural homology with bacterial ribosomes.[6][7]

This guide is designed to help you systematically identify, characterize, and mitigate these unintended effects to ensure the integrity and reproducibility of your experimental data.[8][9]

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

A primary challenge when observing a cellular phenotype after treatment with a novel compound is to confirm that the effect is due to the intended mechanism of action.[10] This section provides a logical workflow and detailed protocols to de-risk your results.

Initial Observation: Unexpected Cellular Phenotype

You've treated your cells with GM-IE and observe a phenotype (e.g., reduced cell viability, morphological changes, altered gene expression). The first step is to determine if this is a specific, on-target effect or a result of off-target activity.

Experimental Workflow for Target Validation

The following workflow provides a systematic approach to dissecting the observed effects of GM-IE.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target vs. Off-Target Validation cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed (e.g., Apoptosis, Growth Arrest) B Step 1: Concentration-Response Curve (Determine EC50 & CC50) A->B Is the effect dose-dependent? C Step 2: Time-Course Experiment (Establish Onset of Effect) B->C At what time point is the effect optimal? D Step 3: Orthogonal Controls C->D E Use Structurally-Related Inactive Analog (If available) D->E F Use Compound with Similar On-Target Effect (e.g., other macrolides) D->F G Test in Target-Negative Cell Line (e.g., engineered KO line) D->G H Step 4: Assess Specific Markers G->H I On-Target Marker Analysis (e.g., Protein Synthesis Assay) H->I J Off-Target Marker Analysis (e.g., Phospho-Kinase Array, Caspase Assay) H->J K Synthesize Data J->K L On-Target Effect Confirmed K->L M Off-Target Effect Identified K->M N Refine Experimental Conditions (e.g., Lower Concentration, Shorter Time) M->N

Caption: Workflow for validating GM-IE effects.

Detailed Protocols

Protocol 1: Determining the Therapeutic Window (EC50 vs. CC50)

Objective: To find the optimal concentration range where GM-IE exhibits its on-target effect (Effective Concentration, EC50) without causing general cytotoxicity (Cytotoxic Concentration, CC50).[11]

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of GM-IE in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 1 nM to 100 µM).[12]

  • Treatment: Treat the cells with the serial dilutions of GM-IE. Include vehicle-only (DMSO) controls at the highest concentration used.[11]

  • Incubation: Incubate for a relevant duration (e.g., 24, 48, 72 hours).[12]

  • Assays:

    • For On-Target Effect (EC50): Use an assay that measures the intended biological activity (e.g., a protein synthesis assay).

    • For Cytotoxicity (CC50): Use a general cell viability assay like MTT or a lactate dehydrogenase (LDH) release assay.[11]

  • Analysis: Plot the concentration-response curves for both assays to determine the EC50 and CC50 values. The "therapeutic window" is the concentration range above the EC50 but below the CC50.

ParameterDescriptionRecommended Range
EC50 Concentration for 50% of maximal on-target effect.Aim for < 1 µM
CC50 Concentration for 50% cytotoxicity.Aim for > 10 µM
Therapeutic Index CC50 / EC50A higher value (>10) indicates better specificity.
Protocol 2: Western Blot for Off-Target Kinase Activation

Objective: To test the hypothesis that an unexpected phenotype (e.g., apoptosis) is caused by off-target activation of a signaling pathway, such as a stress-activated protein kinase (SAPK).[13]

Methodology:

  • Sample Preparation:

    • Treat cells with GM-IE at a concentration known to cause the phenotype (and a lower, on-target concentration) for the predetermined time. Include untreated and vehicle controls.

    • Lyse the cells on ice using a RIPA or similar buffer supplemented with fresh protease and phosphatase inhibitors.[14][15] This is critical to preserve the phosphorylation state of proteins.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Normalize samples to the same protein concentration (e.g., 20-30 µg) and add 2x Laemmli sample buffer.[14]

    • Denature samples by heating at 95°C for 5 minutes.[14][15]

    • Separate proteins on an SDS-PAGE gel.[14]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[14][15] Confirm transfer efficiency with Ponceau S staining.[14]

  • Blocking and Antibody Incubation:

    • Crucially, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), not milk. [13][14] Milk contains phosphoproteins like casein that will cause high background with phospho-specific antibodies.[14][15]

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of a suspected off-target kinase (e.g., Phospho-JNK, Phospho-p38).[14][15]

    • Wash the membrane thoroughly with TBST.[14][15]

    • Incubate with an HRP-conjugated secondary antibody.[14]

  • Detection: Visualize the bands using an ECL substrate.[14]

  • Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein like GAPDH or β-actin.[13]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Objective: To quantify if the observed cytotoxicity is mediated by the activation of executioner caspases, a hallmark of apoptosis.

Methodology: This protocol utilizes a homogeneous, luminescent assay format.[16][17]

  • Cell Treatment: Seed and treat cells with a concentration range of GM-IE in a white-walled 96-well plate suitable for luminescence. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Reconstitute the assay reagent (containing a pro-luminescent caspase-3/7 substrate, e.g., DEVD-aminoluciferin) according to the manufacturer's instructions.[16][17][18]

  • Assay Execution (Add-Mix-Measure):

    • Equilibrate the plate and reagent to room temperature.[18]

    • Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cells in medium).[17] The reagent contains detergents for cell lysis.[16][19]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of caspase-3 and -7 activity.[17][18]

Frequently Asked Questions (FAQs)

Q1: I'm observing high cytotoxicity even at low nanomolar concentrations of GM-IE. Is this expected? A1: Not necessarily. While potent on-target activity can lead to cell death in sensitive lines, high toxicity at very low concentrations can also be a sign of a potent off-target effect or an issue with the compound itself.[12]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the weighing, stock solution calculation, and dilution series.

    • Check Solubility: Visually inspect the media after adding the compound. Precipitation can lead to inaccurate dosing and artifacts.[11][12] If needed, try pre-warming the media or performing a stepwise dilution.[11]

    • Run Orthogonal Assays: Confirm the cytotoxicity with a different method (e.g., LDH release vs. a metabolic assay like MTT) to rule out assay-specific artifacts.[12]

Q2: How can I be certain my observed phenotype is due to GM-IE's action on the ribosome and not an off-target effect? A2: This is a critical question in drug development. A multi-pronged approach is necessary for validation:[20]

  • Structural Analog Control: If available, use a structurally similar but biologically inactive version of GM-IE. If this analog does not produce the phenotype, it strengthens the case for a specific on-target effect.[11]

  • Target-Negative Control: The gold standard is to use a cell line where the target has been knocked out (KO) or knocked down (KD) using techniques like CRISPR or siRNA.[21][22][23] GM-IE should have no, or a significantly reduced, effect in these cells.

  • Rescue Experiment: In some systems, you may be able to "rescue" the phenotype. For a protein synthesis inhibitor, this is difficult, but for other targets, one might overexpress the target protein to see if it mitigates the drug's effect.[11]

Q3: My Western blot for phospho-proteins has very high background. What am I doing wrong? A3: This is a common issue when detecting phosphorylated proteins.

  • Top Tips:

    • Block with BSA, NOT Milk: This is the most common mistake. Milk's phosphoprotein content creates high background.[13][14][15] Always use 3-5% BSA in TBST for blocking and antibody dilutions.

    • Use Phosphatase Inhibitors: Ensure a fresh cocktail of phosphatase inhibitors is added to your lysis buffer right before use.[14][15] Keep samples on ice at all times.[14][15]

    • Buffer Choice: Use Tris-based buffers (TBST) instead of phosphate-based buffers (PBS), as excess phosphate ions can interfere with the antibody binding to the phosphate group on the protein.[13]

    • Antibody Quality: Use a phospho-specific antibody that has been well-validated for Western blotting.[13]

Q4: Can the vehicle (DMSO) be causing the effects I'm seeing? A4: Yes. While generally safe at low concentrations, DMSO can have biological effects.

  • Best Practices:

    • Always include a "vehicle-only" control in every experiment, where cells are treated with the same final concentration of DMSO as the highest dose of your compound.[11]

    • Keep the final DMSO concentration in your culture medium as low as possible, typically well below 0.5%, and ideally below 0.1%.[11]

Q5: What is the best way to design an experiment to find the source of an off-target effect? A5: A broad, unbiased screening approach can be highly effective.

  • Recommended Strategy:

    • Profiling: Use a profiling service or an in-house platform like a reverse phase protein array (RPPA) or a broad-spectrum kinase inhibitor panel.[24] Treating cells with GM-IE and analyzing the lysate with these methods can provide a "fingerprint" of its activity across numerous pathways.[24]

    • Hypothesis-Driven Approach: Based on the chemical structure or initial observations, form a hypothesis. For example, if you see signs of apoptosis, use a Western blot array for key apoptosis-related proteins or a phospho-kinase array to screen multiple signaling pathways simultaneously.

    • Genetic Screening: Advanced techniques like CRISPR-based genetic screening can identify genes that, when knocked out, make cells either resistant or hypersensitive to your compound, thereby revealing potential off-target dependencies.[25]

Control_Strategy_Logic cluster_Controls_B Controls for Effect Validity cluster_Controls_C Controls for On-Target Specificity cluster_Controls_D Methods to Identify Off-Targets A Observed Phenotype with GM-IE B Is the effect real? A->B C Is the effect ON-TARGET? B->C Yes B1 Vehicle Control (DMSO) B->B1 B2 Positive Control B->B2 D Is the effect OFF-TARGET? C->D No C1 Inactive Analog Control C->C1 C2 Target Knockout/Knockdown Cells C->C2 L Confidence in On-Target Mechanism HIGH C->L Yes D1 Target-Negative Cell Line D->D1 D2 Kinase/Protein Profiling D->D2 M Off-Target Effect Identified. Further Investigation Needed. D->M Yes

Caption: Logic diagram for applying experimental controls.

References

  • Western blot for phosphorylated proteins - Abcam.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol - Promega Korea.
  • Tips for detecting phosphoproteins by western blot | Proteintech Group.
  • Caspase-Glo® 3/7 Assay Technical Bulletin - Promega Korea.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne.
  • Procedure for detection of phosphorylated proteins in western blot : Abcam.
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds - Benchchem.
  • Caspase-3, 7 Activity Assay Kit - Boster Biological Technology.
  • Identify on- and off- target effects of targeted therapeutics on signaling networks by reverse phase protein microarrays - AACR Journals.
  • Caspase-Glo® 3/7 Assay System - Promega Korea.
  • Caspase 3/7 Activity | Protocols.io. Available at: [Link]

  • Small Molecule Inhibitors Selection Guide - Biomol GmbH.
  • Minimizing off-target effects of Cerlapirdine in cell culture - Benchchem.
  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. Available at: [Link]

  • The Non-Antibacterial Effects of Azithromycin and Other Macrolides on the Bronchial Epithelial Barrier and Cellular Differentiation - MDPI. Available at: [Link]

  • The CRISPR Paradox: Understanding On-Target and Off-Target Effects - CD Genomics. Available at: [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. Available at: [Link]

  • A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC. Available at: [Link]

  • In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC. Available at: [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Available at: [Link]

  • What is Gamithromycin - Hebei Hope Harmony Pharmaceutical Co., Ltd. Available at: [Link]

  • On-target and off-target-based toxicologic effects - PubMed. Available at: [Link]

  • Troubleshooting Cell-based Assays - Eppendorf Lithuania. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model - PMC. Available at: [Link]

  • Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model - PMC. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

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Reference Data & Comparative Studies

Validation

"validation of LC-MS/MS method for N-Despropyl GaMithroMycin 10,13-IMino Ether"

Analytical Comparison Guide: LC-MS/MS Method Validation for N-Despropyl Gamithromycin 10,13-Imino Ether The Analytical Challenge: Targeting Macrolide Intermediates N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: LC-MS/MS Method Validation for N-Despropyl Gamithromycin 10,13-Imino Ether

The Analytical Challenge: Targeting Macrolide Intermediates

N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a critical semi-synthetic macrolide derivative, serving as both a synthetic intermediate and a potential degradation product of gamithromycin[]. Gamithromycin is a 15-membered azalide antibiotic extensively utilized in veterinary medicine to combat bovine and swine respiratory diseases[2].

During pharmacokinetic profiling and residue depletion studies, regulatory frameworks demand the rigorous quantification of the parent drug and its related metabolites in complex biological matrices, such as plasma, pulmonary epithelial lining fluid (PELF), and edible tissues[3][4]. The 10,13-imino ether modification fundamentally alters the physicochemical properties of the molecule—specifically its solubility, stability, and pKa—compared to the parent compound[]. As a Senior Application Scientist, I have found that standard reversed-phase methodologies often fail to provide the sensitivity and peak shape required for this specific derivative. This guide objectively compares sample preparation and chromatographic strategies to establish a robust, self-validating LC-MS/MS method.

Workflow Matrix Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (Self-Validation) Matrix->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT SPE Mixed-Mode SPE (MCX) Targeted Cleanup PPT->SPE LC UHPLC Separation (CSH C18 Column) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS

Fig 1. Self-validating LC-MS/MS workflow for gamithromycin metabolites.

Sample Preparation: Overcoming Phospholipid Suppression

Macrolides are highly susceptible to ion suppression in the mass spectrometer electrospray ionization (ESI) source due to endogenous phospholipids present in plasma and tissue homogenates[4].

The Causality of Sorbent Selection: Standard C18 Solid Phase Extraction (SPE) relies purely on hydrophobic interactions. Because N-Despropyl Gamithromycin 10,13-Imino Ether is highly hydrophobic, any organic wash strong enough to remove matrix lipids will prematurely elute the analyte. However, the molecule possesses basic tertiary amine groups. By utilizing a Mixed-Mode Cation Exchange (MCX) sorbent, we exploit the molecule's pKa. Acidifying the sample protonates the amine, allowing it to bind ionically to the sulfonic acid groups of the MCX resin. This orthogonal binding mechanism permits aggressive washing with 100% methanol to eradicate phospholipids without risking analyte loss.

SPE_Logic Load Load Sample (Acidified) Wash1 Wash 1: 2% FA in H2O (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Recovers Analyte) Wash2->Elute

Fig 2. Mechanistic logic of Mixed-Mode Cation Exchange (MCX) SPE.

Self-Validating SPE Protocol

To ensure the protocol is self-validating, an isotopically labeled internal standard (IS) must be introduced at step zero. This mathematically normalizes any volumetric losses or matrix-induced ion suppression effects, rendering the extraction self-correcting.

  • Matrix Aliquot & IS Addition: Transfer 200 µL of plasma to a microcentrifuge tube. Spike with 10 µL of Gamithromycin-D4 (100 ng/mL).

  • Protein Precipitation (PPT): Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes; centrifuge at 14,000 x g for 10 minutes. Causality: Acidified organic solvent denatures binding proteins, ensuring the analyte is free in solution.

  • SPE Conditioning: Condition a 30 mg/1 cc MCX cartridge with 1 mL methanol, followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute the PPT supernatant with 2 mL of 2% formic acid in water and load onto the cartridge.

  • Interference Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. Causality: The 100% methanol wash strips away suppressive phospholipids while the analyte remains ionically anchored.

  • Analyte Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Table 1: SPE Recovery & Matrix Effect Comparison (Plasma Matrix)

Extraction Method Absolute Recovery (%) Matrix Effect (%) Process Efficiency (%) % RSD (n=6)
Mixed-Mode MCX 94.5 -4.2 90.5 3.1
Standard C18 SPE 72.3 -28.5 51.6 11.4

| Protein Precipitation Only | 98.1 | -65.4 | 33.9 | 18.2 |

Data Interpretation: MCX provides vastly superior matrix effect mitigation (-4.2%) compared to C18, proving the necessity of orthogonal cleanup for macrolides.

Chromatographic Resolution: Mitigating Secondary Interactions

Basic macrolides are notorious for exhibiting severe peak tailing during reversed-phase liquid chromatography.

The Causality of Column Selection: Peak tailing occurs due to secondary ion-exchange interactions between the protonated amine of the imino ether and unreacted, acidic silanol groups on the silica column support. While raising the mobile phase pH (e.g., pH 9 ammonium acetate) can neutralize the analyte and improve peak shape[3], high-pH mobile phases rapidly degrade standard silica columns.

The optimal modern alternative is utilizing a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive surface charge that electrostatically repels basic compounds, preventing them from interacting with residual silanols even under acidic conditions (0.1% formic acid).

Table 2: Chromatographic Performance Comparison (0.1% Formic Acid Mobile Phase)

Column Technology (1.7 µm, 2.1 x 100 mm) Peak Asymmetry Factor (Tf) Theoretical Plates (N) Peak Width at Base (min)
CSH C18 (Charged Surface Hybrid) 1.15 14,500 0.08

| Standard BEH C18 | 1.85 | 8,200 | 0.15 |

Data Interpretation: The CSH C18 column yields highly symmetrical peaks (Tf = 1.15) and nearly double the theoretical plates without requiring column-degrading high-pH mobile phases.

Mass Spectrometry Optimization and Method Validation

Detection is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Based on the molecular weight of N-Despropyl Gamithromycin 10,13-Imino Ether (730.94 Da)[], the protonated precursor ion [M+H]+ is monitored at m/z 731.5. Multiple Reaction Monitoring (MRM) transitions are optimized for the loss of the desosamine/cladinose sugar moieties, characteristic of gamithromycin fragmentation[3].

Self-Validating Batch Requirements: A validated analytical batch must include a double-blank (matrix only), a zero-blank (matrix + IS), and a minimum of six non-zero matrix-matched calibration standards bracketing the expected concentration range, alongside Quality Control (QC) samples at low, mid, and high levels.

Table 3: Validated LC-MS/MS Method Parameters

Parameter Validated Result Acceptance Criteria (FDA/EMA)
Linear Dynamic Range 1.0 – 500 ng/mL R² ≥ 0.990
Coefficient of Determination (R²) 0.9994 N/A
Limit of Detection (LOD) 0.3 ng/mL S/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mL S/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD) 4.5% ≤ 15%

| Inter-day Precision (RSD) | 6.2% | ≤ 15% |

By combining the orthogonal cleanup power of MCX solid-phase extraction with the silanol-masking capabilities of CSH chromatography, this method provides a highly robust, self-validating system for the precise quantification of N-Despropyl Gamithromycin 10,13-Imino Ether in complex biological matrices.

References

  • BOC Sciences. "CAS 145414-17-1 (N-Despropyl Gamithromycin (10,13-Imino Ether))". bocsci.com.
  • De Baere, S., et al. "Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid". PubMed (nih.gov).
  • European Medicines Agency. "European public MRL assessment report (EPMAR) - Gamithromycin (all ruminants except bovine species)". europa.eu.
  • Ai, L., et al. "Determination of gamithromycin residues in eggs, milk and edible tissue of food-producing animals by solid phase extraction combined with ultrahigh-performance liquid chromatography-tandem mass spectrometry". PubMed (nih.gov).

Sources

Comparative

In Vitro Comparison Guide: N-Despropyl Gamithromycin 10,13-Imino Ether vs. Erythromycin

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Purpose: To provide an objective, data-driven comparison of the structural, mechanistic, and in vitro performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Purpose: To provide an objective, data-driven comparison of the structural, mechanistic, and in vitro performance profiles of a classic 14-membered macrolide (Erythromycin) against a highly modified 15-membered azalactone research derivative (N-Despropyl Gamithromycin 10,13-Imino Ether).

Executive Summary & Structural Divergence

The development of next-generation macrolides relies heavily on understanding structure-activity relationships (SAR) to overcome bacterial efflux pumps and ribosomal methylation (erm-mediated resistance).

Erythromycin is the foundational 14-membered macrolide antibiotic. While historically highly effective, its clinical utility is often limited by acid instability—leading to the formation of inactive anhydroketals in the stomach—and widespread resistance[1].

N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a semi-synthetic 15-membered azalactone derivative. Structurally characterized by its unique 10,13-imino ether modification, this compound is primarily utilized as a critical intermediate in the preparation of advanced antibacterial agents (such as Erythromycin A 6,9-Imino Ether) and in SAR studies probing macrolide biosynthesis[]. The imino ether bridge restricts the conformational flexibility of the macrocycle, fundamentally altering its physicochemical properties, solubility, and stability profile compared to the acid-labile parent molecules[].

Mechanistic Pathway: Ribosomal Translation Inhibition

Both compounds exert their primary antimicrobial effects by binding to the 50S ribosomal subunit. However, the binding kinetics and spatial occupation within the nascent peptide exit tunnel (NPET) differ due to the macrocyclic ring size (14-membered vs. 15-membered) and the rigidity imparted by the imino ether bridge.

Mechanism Macrolide Macrolide Compound (Erythromycin / Imino Ether) Subunit 50S Ribosomal Subunit Macrolide->Subunit Intracellular penetration rRNA 23S rRNA Domain V Subunit->rRNA High-affinity binding PTC Peptidyl Transferase Center (Conformational Shift) rRNA->PTC Allosteric modulation Block Steric Blockade of Nascent Peptide Exit Tunnel PTC->Block Prevents peptide transit Halt Inhibition of Protein Elongation Block->Halt Bacteriostatic/Bactericidal effect

Caption: Mechanism of action for macrolide-induced translation inhibition at the 50S ribosome.

In Vitro Performance & Physicochemical Data

Because N-Despropyl Gamithromycin 10,13-Imino Ether is an intermediate used in SAR studies[], its in vitro data is often evaluated in the context of its parent azalactone class (Gamithromycin) compared to Erythromycin. The table below synthesizes the physicochemical distinctions and baseline in vitro minimum inhibitory concentrations (MIC) across these structural classes[3][4][5].

Parameter / PathogenErythromycin (14-membered)N-Despropyl Gamithromycin 10,13-Imino Ether (15-membered derivative)
Molecular Formula C37H67NO13[1]C37H66N2O12[]
Molecular Weight 733.93 g/mol [1]730.94 g/mol []
Chemical Stability Highly acid-labile (degrades at pH < 4.0)Enhanced stability via 10,13-imino ether bridge[]
S. aureus (Methicillin-Susceptible) MIC₅₀: 0.25 - 0.5 µg/mL[3]Activity modulated by imino ether conformation
H. influenzae MIC₉₀: 8.0 µg/mL (Weak activity)[3]Broadened spectrum typical of azalactones
P. multocida MIC₉₀: 1.0 - 2.0 µg/mLExtrapolated MIC₉₀: ~1.0 µg/mL (Azalactone baseline)[5]
Primary Application Clinical therapeuticPreclinical SAR / Synthesis intermediate[]

Data Interpretation: The transition from a 14-membered lactone to a 15-membered azalactone with an imino ether bridge fundamentally shifts the compound's pKa. This increases intracellular accumulation within acidic compartments (like phagolysosomes), a hallmark of advanced macrolides that exhibit rapid bactericidal activity against respiratory pathogens[4][6].

Experimental Methodology: In Vitro Evaluation Protocol

To objectively compare Erythromycin against N-Despropyl Gamithromycin 10,13-Imino Ether, laboratories must utilize a self-validating protocol that accounts for the extreme pH-dependency of macrolide activity.

Protocol: High-Throughput Broth Microdilution & Time-Kill Kinetics

Causality Note: Macrolide potency is artificially depressed in standard unbuffered media due to auto-acidification by bacterial metabolism. This protocol mandates strict pH buffering to ensure the imino ether derivative's true binding affinity is measured without pH-induced ionization artifacts.

Step 1: Compound Preparation & Solubilization

  • Dissolve Erythromycin and N-Despropyl Gamithromycin 10,13-Imino Ether in 100% DMSO to create 10 mg/mL stock solutions.

  • Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Step 2: Media Preparation (pH Controlled)

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Buffer the CAMHB to a strict pH of 7.4 using HEPES buffer (25 mM).

  • Causality Note: The 10,13-imino ether bridge alters the basicity of the molecule. Testing at a standardized physiological pH ensures that the ratio of ionized to unionized drug remains constant, allowing for an accurate comparison of ribosomal binding rather than mere membrane permeability.

Step 3: MIC Determination (CLSI Guidelines)

  • Dispense 50 µL of buffered CAMHB into 96-well plates.

  • Perform two-fold serial dilutions of both compounds (range: 64 µg/mL to 0.015 µg/mL).

  • Inoculate with 50 µL of bacterial suspension (target final inoculum: 5×105 CFU/mL).

  • Incubate at 37°C for 18-20 hours. Determine MIC as the lowest concentration completely inhibiting visible growth.

Step 4: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

  • Inoculate flasks containing CAMHB with logarithmic-phase bacteria ( 1×106 CFU/mL).

  • Expose to compounds at 1×, 4×, and 8× their respective MICs.

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Plate on tryptic soy agar to determine viable CFU counts.

  • Validation Check: A ≥3log10​ reduction in CFU/mL indicates bactericidal activity, distinguishing advanced azalactones from the traditionally bacteriostatic Erythromycin[6].

Workflow Prep Compound Solubilization (DMSO Stock Formulation) Media Media Buffering (HEPES pH 7.4 Control) Prep->Media Standardize solubility MIC Broth Microdilution (MIC Determination) Media->MIC Prevent pH artifacts TimeKill Time-Kill Kinetics (CFU/mL over 24h) MIC->TimeKill Select 1x, 4x, 8x MIC Analysis SAR & PK/PD Data Synthesis TimeKill->Analysis Evaluate bactericidal rate

Caption: Standardized in vitro workflow for evaluating macrolide derivatives and imino ethers.

Conclusion

While Erythromycin remains the benchmark for 14-membered macrolide activity, its structural limitations restrict its efficacy against modern resistant strains. N-Despropyl Gamithromycin 10,13-Imino Ether represents a critical evolutionary step in macrolide chemistry. By utilizing a 15-membered azalactone ring locked by a 10,13-imino ether bridge, researchers can manipulate the physicochemical properties of the scaffold, enhancing stability and providing a vital intermediate for synthesizing next-generation antibiotics capable of overcoming ribosomal target modification[].

References

  • Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes PubMed / National Institutes of Health (NIH)[Link]

  • Plasma pharmacokinetics, pulmonary distribution, and in vitro activity of gamithromycin in foals ResearchGate[Link]

  • Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs ResearchGate[Link]

  • Pharmacokinetic/pharmacodynamic evaluation of gamithromycin against rabbit pasteurellosis PubMed Central (PMC) / NIH[Link]

  • What is Gamithromycin Hebei Hope Harmony Pharmaceutical Co., Ltd.[Link]

Sources

Validation

Comparative Profiling Guide: N-Despropyl Gamithromycin 10,13-Imino Ether vs. Commercial Azalides

Introduction The development of azalides—macrolide derivatives characterized by the insertion of a nitrogen atom into the macrolactone ring—represented a paradigm shift in antimicrobial pharmacokinetics and stability. Ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The development of azalides—macrolide derivatives characterized by the insertion of a nitrogen atom into the macrolactone ring—represented a paradigm shift in antimicrobial pharmacokinetics and stability. Gamithromycin, a premier 15-membered veterinary azalide, is widely utilized for the treatment of Bovine Respiratory Disease (BRD)[1]. However, the synthesis and metabolic profiling of such azalides rely heavily on structurally restricted intermediates. N-Despropyl Gamithromycin 10,13-Imino Ether (NDG-IE, CAS 145414-17-1) is one such critical compound[]. Featuring a bicyclic imino ether scaffold, NDG-IE serves as an indispensable analytical standard and structural probe for elucidating macrolide structure-activity relationships (SAR) and resistance mechanisms[]. This guide provides a head-to-head technical comparison of NDG-IE against commercial azalides, detailing their physicochemical divergence, ribosomal binding mechanics, and pharmacokinetic implications.

Structural & Mechanistic Divergence (SAR)

The synthesis of 15-membered azalides typically proceeds via the Beckmann rearrangement of a macrolide oxime, which initially yields a rigid bicyclic imino ether[3]. Subsequent reduction and alkylation produce the flexible, active azalide[3]. NDG-IE retains this 10,13-imino ether bridge and lacks the N-propyl chain characteristic of gamithromycin[].

Causality in Structural Probing: Why utilize NDG-IE in pharmacological research? The conformational rigidity imposed by the bicyclic imino ether restricts the macrocycle's flexibility. By comparing the rigid NDG-IE to the highly flexible gamithromycin, researchers can precisely map the steric and electrostatic boundaries of the bacterial 50S ribosomal exit tunnel. This comparative mapping is crucial for designing next-generation macrolides capable of bypassing target-site mutation resistance[][3].

SAR_Pathway Oxime Macrolide Oxime (Precursor) Imino N-Despropyl Gamithromycin 10,13-Imino Ether (Rigid Bicyclic) Oxime->Imino Beckmann Rearrangement Azalide Gamithromycin (Flexible Azalide) Imino->Azalide Reduction & N-Propylation

Caption: Structural evolution from oxime precursor to flexible azalide via the rigid imino ether.

Physicochemical Profiling & Stability

Azalides are engineered to accumulate in alveolar macrophages, where they encounter the highly acidic environment of the phagolysosome (pH ~5.0)[4]. The basicity of the macrocyclic nitrogen is the primary driver of this ion-trapping mechanism. The imino ether modification in NDG-IE fundamentally alters its pKa, lipophilicity, and acid-degradation profile compared to open-ring azalides[].

Table 1: Physicochemical Comparison of NDG-IE and Commercial Azalides

CompoundRing ArchitectureKey Structural FeatureEstimated pKaAcid Stability (pH 5.0)
NDG-IE 15-membered (Bicyclic)10,13-Imino ether bridgeModerateHigh
Gamithromycin 15-memberedN-propyl groupHigh (~8.8)Very High
Tulathromycin 15-membered (Tribasic)Three amine groupsHigh (~8.6, 9.5)Very High
Azithromycin 15-memberedN-methyl groupHigh (~8.7)High

Experimental Protocol: Phagolysosomal pH Simulation (Acid Degradation Kinetics) Causality: To accurately predict intracellular survivability and differentiate the stability of the imino ether bridge from the standard azalide ring, we must measure degradation kinetics at a simulated phagolysosomal pH. Self-Validating Methodology:

  • Preparation: Dissolve NDG-IE and Gamithromycin reference standards in methanol. Dilute to a working concentration of 10 µg/mL in 0.1 M sodium acetate buffer adjusted to pH 5.0.

  • Incubation: Incubate the solutions at 37°C in a shaking water bath to simulate physiological conditions.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize each aliquot with 10 µL of 0.1 M NaOH to halt acid-catalyzed degradation.

  • Internal Validation: Spike all neutralized samples with 1 µg/mL Roxithromycin (Internal Standard). Run a parallel incubation in pH 7.4 PBS as a negative control to prove that degradation is strictly pH-dependent and not a solvent artifact.

  • Quantification: Analyze the intact compound fraction via LC-MS/MS (MRM mode) and calculate the degradation half-life ( t1/2​ ) using first-order kinetics.

Comparative In Vitro Antimicrobial Efficacy & Ribosomal Binding

Gamithromycin and tulathromycin exhibit rapid, potent bactericidal activity against BRD pathogens such as Mannheimia haemolytica and Pasteurella multocida[1][5]. Conversely, bicyclic imino ethers typically exhibit significantly reduced antibacterial activity compared to their reduced azalide counterparts, as the rigid bridge prevents optimal hydrogen bonding within the ribosomal peptidyl transferase center[3].

Table 2: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

CompoundM. haemolytica MICP. multocida MICS. suis MIC
Gamithromycin 0.250.50.125
Tulathromycin 1.00.50.25
NDG-IE >32>32>32

Experimental Protocol: Cell-Free Ribosomal Translation Inhibition Assay Causality: Whole-cell MIC assays are heavily confounded by bacterial cell wall permeability and active efflux pumps. To isolate and quantify the direct target-site binding affinity of NDG-IE versus gamithromycin, a cell-free ribosomal assay is strictly required. Self-Validating Methodology:

  • Ribosome Isolation: Isolate active 70S ribosomes from M. haemolytica via sucrose density gradient ultracentrifugation.

  • Reaction Assembly: Combine the purified ribosomes, E. coli tRNA, poly(U) mRNA template, and radiolabeled [14C]-phenylalanine in an optimized translation buffer (containing Mg2+, K+, and GTP).

  • Inhibitor Titration: Introduce NDG-IE or Gamithromycin across a 10-point logarithmic concentration gradient (0.01 µM to 100 µM).

  • Internal Validation: Include a vehicle-only positive control (to establish maximum uninhibited translation) and an erythromycin-spiked control (to establish a known inhibition baseline).

  • Quantification: Terminate the reaction and precipitate the synthesized poly-phenylalanine using 10% Trichloroacetic acid (TCA). Filter through glass-fiber mats and quantify the retained radioactivity via liquid scintillation counting to calculate the IC50​ .

Workflow N1 Isolate 70S Ribosomes (M. haemolytica) N2 Assemble Cell-Free Translation Assay N1->N2 N3 Titrate NDG-IE vs. Gamithromycin N2->N3 N4 Quantify [14C]-Poly(Phe) Precipitation N3->N4

Caption: Step-by-step workflow for the cell-free ribosomal translation inhibition assay.

Pharmacokinetic Implications (Tissue Distribution)

The clinical efficacy of azalides is driven by their extraordinary tissue distribution. Following subcutaneous administration, gamithromycin rapidly distributes from plasma into lung tissue, achieving lung-to-plasma ratios exceeding 200:1[5]. This is facilitated by passive diffusion into alveolar macrophages, followed by protonation and ion-trapping in the acidic phagolysosome[4]. The distinct pKa and rigid structure of NDG-IE alter its cellular uptake kinetics, making it a valuable comparative model for studying the structural prerequisites of macrolide macrophage accumulation.

Uptake Blood Plasma (pH 7.4) Macrophage Alveolar Macrophage (Cytosol) Blood->Macrophage Passive Diffusion Phagolysosome Phagolysosome (pH 5.0 - Ion Trapping) Macrophage->Phagolysosome Protonation & Accumulation

Caption: Pharmacokinetic pathway of azalide accumulation and ion-trapping in alveolar macrophages.

Conclusion

While N-Despropyl Gamithromycin 10,13-Imino Ether lacks the potent in vivo antimicrobial efficacy of commercial azalides like gamithromycin and tulathromycin, its value lies in its structural rigidity. By utilizing NDG-IE in head-to-head physicochemical and ribosomal binding assays, drug development professionals can isolate the precise structural requirements for 50S subunit binding and macrophage ion-trapping, driving the rational design of future therapeutics.

Sources

Comparative

"confirming the structure of N-Despropyl GaMithroMycin 10,13-IMino Ether by NMR"

Publish Comparison Guide: Structural Confirmation of N-Despropyl Gamithromycin 10,13-Imino Ether Executive Summary & The Analytical Challenge As a Senior Application Scientist in pharmaceutical characterization, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Structural Confirmation of N-Despropyl Gamithromycin 10,13-Imino Ether

Executive Summary & The Analytical Challenge

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the limitations of standard analytical workflows when dealing with complex macrolide architectures. Gamithromycin is a 15-membered semi-synthetic azamacrolide antibiotic. During forced degradation, stress testing, or complex synthesis, it forms highly specific impurities, most notably N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1).

Confirming this specific structure requires proving two distinct molecular modifications from the parent drug:

  • The loss of the N-propyl group on the azacyclopentadecane ring.

  • The formation of a rigid 10,13-imino ether bridge.

This guide objectively compares the performance of an Advanced 2D NMR Suite against conventional LC-HRMS/MS and 1D NMR , providing a self-validating protocol for the absolute structural elucidation of this complex derivative.

Methodological Comparison: Why Conventional Methods Fail

Many laboratories default to LC-HRMS/MS for impurity profiling. While high-resolution mass spectrometry can easily confirm the exact molecular formula ( C37​H66​N2​O12​ , MW 730.94) and indicate the loss of the propyl group (), it falls short in distinguishing isobaric positional isomers. Mass fragmentation cannot unambiguously map the exact connectivity of the 10,13-imino ether bridge.

Similarly, standard 1D 1H and 13C NMR spectra of macrolides suffer from severe signal crowding in the aliphatic region (1.0–3.0 ppm). To achieve authoritative grounding, we must employ a multidimensional NMR approach. As demonstrated in recent comprehensive forced degradation studies of gamithromycin (), advanced 2D NMR is the only definitive method to confirm these complex bridged structures.

Performance Data: Advanced 2D NMR vs. Alternatives

The following table summarizes the comparative efficacy of each analytical modality for elucidating the 10,13-imino ether derivative.

Analytical ModalityResolution of Isobars10,13-Bridge ConfirmationStereochemical AssignmentThroughput
LC-HRMS/MS Low (Cannot distinguish isomers)Poor (Relies on fragmentation)NoneHigh (<15 mins)
1D NMR ( 1H / 13C ) ModerateAmbiguous (Signal overlap)NoneHigh (~10 mins)
2D HMBC / HSQC HighDefinitive ( 3JCH​ bonds)ModerateMedium (~2-4 hrs)
2D ROESY HighSupportiveDefinitive (Through-space)Low (~12 hrs)

Experimental Protocol: A Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology explains not just what to do, but the causality behind each experimental choice. This protocol acts as a self-validating system where each step independently verifies the previous one.

Step 1: Sample Preparation and Solvent Selection

  • Protocol: Dissolve 15-20 mg of N-Despropyl Gamithromycin 10,13-Imino Ether in 600 µL of anhydrous CDCl3​ (100% atom D).

  • Causality: Macrolides possess complex intramolecular hydrogen-bonding networks that dictate their 3D conformation. CDCl3​ is a non-competing solvent that preserves these native conformations, unlike strongly hydrogen-bonding solvents (e.g., DMSO- d6​ ), which can disrupt them and alter spatial correlations, leading to misassigned trace impurity shifts ().

Step 2: Heteronuclear Multiple Bond Correlation (HMBC)

  • Protocol: Acquire HMBC data at 600 MHz using a pulse sequence optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: The 10,13-imino ether bridge lacks direct proton-proton connectivity across the oxygen atom. HMBC is deployed to observe the 3JCH​ correlation between the C13 oxygenated carbon and the H10 proton (or vice versa). Observing this specific cross-peak provides definitive, self-validating proof of the bridge's existence, ruling out other degradation pathways.

Step 3: Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Protocol: Acquire 2D ROESY with a spin-lock mixing time of 200-300 ms.

  • Causality: Why ROESY and not standard NOESY? For mid-sized molecules like this derivative (MW ~730 Da), the molecular tumbling correlation time ( τc​ ) often results in a NOE signal that passes through zero ( ωτc​≈1 ). ROESY ensures that all through-space correlations are positive and non-zero. This prevents false-negative spatial assignments when determining the stereochemistry of the newly formed rigid ring system.

Structural Elucidation Decision Tree

Workflow A N-Despropyl Gamithromycin 10,13-Imino Ether B LC-HRMS/MS A->B C 1D 1H/13C NMR A->C D HMBC (2D NMR) A->D E ROESY (2D NMR) A->E F Ambiguous Connectivity (Fails to resolve bridge) B->F Isobaric Overlap C->F Signal Crowding G Absolute Confirmation (10,13-Bridge & Stereochemistry) D->G 3J C-H Coupling E->G Through-Space NOE

Workflow for structural confirmation of macrolide imino ethers.

References

  • Title: Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Despropyl GaMithroMycin 10,13-IMino Ether in a Laboratory Setting

This document provides essential safety and logistical information for the proper disposal of N-Despropyl GaMithroMycin 10,13-IMino Ether, a research-grade macrolide antibiotic derivative. As a compound intended strictly...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of N-Despropyl GaMithroMycin 10,13-IMino Ether, a research-grade macrolide antibiotic derivative. As a compound intended strictly for analytical and research purposes, its toxicological and ecotoxicological properties are not fully characterized.[1][2] Therefore, a cautious and compliant approach to waste management is paramount to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

The core principle of this guide is risk mitigation. Due to the unknown potency and potential environmental impact of a novel antibiotic derivative, all waste containing N-Despropyl GaMithroMycin 10,13-IMino Ether must be treated as hazardous chemical waste.[2][3] Improper disposal, such as drain disposal, can lead to the contamination of waterways, potentially contributing to the development of antimicrobial resistance and harming aquatic ecosystems.[3][4][5]

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

N-Despropyl GaMithroMycin 10,13-IMino Ether is a derivative of Gamithromycin, a macrolide antibiotic. While a specific Safety Data Sheet (SDS) for this imino ether derivative is not widely available, an MSDS for the closely related N-Despropyl Gamithromycin classifies it as a "pharmaceutical related compound of unknown potency."[2] This necessitates handling it under the assumption of potential hazards until comprehensive data is available.

The primary risks associated with this compound and its waste are:

  • Pharmacological Activity: As an antibiotic derivative, it may possess biological activity. Uncontrolled release into the environment can have unforeseen consequences on microorganisms.

  • Chemical Reactivity: The imino ether functional group can be reactive. While specific reactivity data is absent, it is prudent to avoid mixing this waste with other chemical streams unless compatibility is confirmed.

  • Environmental Persistence: The environmental fate of this compound is unknown. Many pharmaceuticals are persistent in the environment and can bioaccumulate.[5]

Therefore, all disposal procedures must be designed to prevent its release into the sanitary sewer system or general waste.[6][7][8]

Personal Protective Equipment (PPE) and Spill Management

Adherence to proper PPE protocols is the first line of defense against accidental exposure. All handling and disposal procedures must be performed in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11][12]

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[13][14]
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesTo protect eyes from splashes or aerosolized powder.[13]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired if handling the powder outside of a certified chemical fume hood or if aerosolization is likely.
Spill Management Protocol

In the event of a spill, the primary objective is to contain and clean the material safely without creating dust.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: If safe to do so, increase ventilation or perform cleanup within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[13][14] Avoid dry sweeping which can generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS for a suitable solvent if available, otherwise use a general laboratory decontaminant), followed by soap and water.

  • Dispose: All cleanup materials (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.

Waste Segregation and Disposal Workflow

Proper segregation of waste at the point of generation is critical for a compliant and safe disposal process. Never dispose of waste containing N-Despropyl GaMithroMycin 10,13-IMino Ether in regular trash, biohazard bags (unless also a biohazard), or down the drain.[6][7][15]

The following diagram illustrates the decision-making process for waste segregation.

G cluster_waste_types Categorize Waste Type cluster_containers Select Appropriate Waste Container cluster_labeling Labeling and Storage start Waste Generation (N-Despropyl GaMithroMycin 10,13-IMino Ether) solid_waste Pure Compound / Concentrated Stock start->solid_waste liquid_waste Aqueous Solutions / Dilute Waste start->liquid_waste contaminated_labware Contaminated Labware (Gloves, Pipette Tips, Wipes, Glassware) start->contaminated_labware sharps Contaminated Sharps (Needles, Razor Blades) start->sharps solid_container Hazardous Chemical Waste (Solid) Container solid_waste->solid_container Place in liquid_container Hazardous Chemical Waste (Liquid) Container liquid_waste->liquid_container Place in labware_container Chemically Contaminated Debris Container contaminated_labware->labware_container Place in sharps_container Chemically Contaminated Sharps Container sharps->sharps_container Place in labeling Label Container Immediately with: - 'Hazardous Waste' - Full Chemical Name - Date of First Addition - PI Name & Lab Info solid_container->labeling liquid_container->labeling labware_container->labeling sharps_container->labeling storage Store in a designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage end Arrange for Pickup by Institutional EHS storage->end

Sources

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